AS2717638
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(5-methyl-1,2-benzoxazol-3-yl)-4-(piperidine-1-carbonyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-15-7-8-20-18(11-15)23(26-33-20)28-14-19(24(29)27-9-5-4-6-10-27)16-12-21(31-2)22(32-3)13-17(16)25(28)30/h7-8,11-14H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMYHYZQUGJBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AS2717638: A Technical Guide to its Mechanism of Action as a Selective LPA5 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in pain and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on intracellular signaling pathways and its pharmacological activity in preclinical models. The information presented herein is intended to support further research and development of LPA5-targeted therapeutics.
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and inhibiting the LPA5 receptor. Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA5, initiates a cascade of intracellular signaling events. One of the key downstream effects of LPA5 activation is the modulation of adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound competitively blocks the binding of LPA to LPA5, thereby preventing this signaling cascade and the subsequent cellular responses.
In preclinical studies, this compound has demonstrated high selectivity for the human LPA5 receptor, with an IC50 value of 38 nM. It shows no significant antagonistic activity against other LPA receptors, including LPA1, LPA2, and LPA3, highlighting its specificity.
Signaling Pathway of this compound Action
The primary signaling pathway affected by this compound is the LPA5-mediated modulation of cAMP. In addition to this, this compound has been shown to attenuate downstream inflammatory signaling cascades in microglia, which are the resident immune cells of the central nervous system. Specifically, this compound inhibits the LPA-induced phosphorylation of key transcription factors involved in the inflammatory response, including STAT1, p65 (a subunit of NF-κB), and c-Jun. This inhibition leads to a reduction in the expression of pro-inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay |
| IC50 (LPA5) | 38 nM | CHO cells expressing human LPA5 | cAMP Accumulation Assay |
| Selectivity | No significant activity against LPA1, LPA2, LPA3 | - | - |
| Effect on Cell Viability | Reduced by ~50% at 10 µM (24h) | BV-2 microglia | MTT Assay |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Dose | Effect |
| LPA-induced Allodynia | Mouse | 3-30 mg/kg (oral) | Inhibition of allodynia |
| GGPP-induced Allodynia | Mouse | 1-30 mg/kg (oral) | Inhibition of allodynia |
| Neuropathic Pain (CCI) | Rat | 10 mg/kg (oral) | Amelioration of mechanical allodynia and thermal hyperalgesia |
| Inflammatory Pain | Rat | 10 mg/kg (oral) | Analgesic effects |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
cAMP Accumulation Assay
This protocol is a standardized method for measuring G protein-coupled receptor (GPCR) activity that modulates adenylyl cyclase.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to 80-90% confluency.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then pre-incubated with varying concentrations of this compound or vehicle for 20 minutes.
-
Agonist Stimulation: Following pre-incubation, cells are stimulated with an EC80 concentration of LPA for 30 minutes at 37°C.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: The concentration-response curves are plotted, and the IC50 value for this compound is calculated.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This is a widely used surgical model in rats to induce neuropathic pain.
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them.
-
Post-operative Care: The muscle and skin are closed in layers. Animals are monitored during recovery and provided with appropriate post-operative care.
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered orally at a specified time point post-surgery.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus at various time points after drug administration.
Assessment of Anti-inflammatory Activity in Microglia
This workflow outlines the steps to evaluate the anti-inflammatory effects of this compound in a microglial cell line.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: BV-2 microglia are treated as described above and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies specific for phosphorylated STAT1, p65, or c-Jun overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software.
ELISA for Cytokine Quantification
-
Sample Collection: Supernatants from treated BV-2 microglia are collected.
-
Assay Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined.
Conclusion
This compound is a selective and potent antagonist of the LPA5 receptor with a well-defined mechanism of action. Its ability to inhibit LPA5-mediated signaling, particularly the suppression of inflammatory pathways in microglia, underscores its therapeutic potential for the treatment of neuropathic and inflammatory pain. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties and clinical applications of this compound and other LPA5 antagonists.
AS2717638: A Potent and Selective LPA5 Receptor Antagonist for the Modulation of Neuroinflammation and Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of AS2717638, a highly selective and orally active antagonist of the lysophosphatidic acid receptor 5 (LPA5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LPA5 signaling pathway in the context of neuroinflammation and pain.
Introduction
Lysophosphatidic acid (LPA) is a bioactive lipid that exerts its effects through a family of G protein-coupled receptors, including LPA1-6. The LPA5 receptor, in particular, has emerged as a critical player in pain signal transmission and the neuroinflammatory response. This compound is a brain-penetrant small molecule that acts as a potent and selective antagonist of the LPA5 receptor, making it a valuable tool for investigating the physiological and pathological roles of LPA5 and a promising therapeutic candidate for a range of neurological and inflammatory disorders.
Mechanism of Action
This compound functions by binding to the LPA-binding site on the LPA5 receptor, thereby preventing its activation by endogenous LPA. This targeted antagonism leads to the inhibition of downstream signaling cascades that are initiated upon LPA5 activation. A key mechanism of action is the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Furthermore, this compound has been shown to attenuate the inflammatory response in microglia, the resident immune cells of the central nervous system. It achieves this by inhibiting the phosphorylation of several key transcription factors involved in the pro-inflammatory cascade, including STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun. This ultimately leads to a reduction in the expression and secretion of pro-inflammatory cytokines and chemokines.
Signaling Pathway of LPA5 Antagonism by this compound
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | CHO cells expressing human LPA5 | cAMP Accumulation | 38 nM | |
| Effective Concentration | BV-2 microglia | Inhibition of STAT1, p65, c-Jun phosphorylation | 0.1 - 1 µM | |
| Effective Concentration | BV-2 microglia | Reduction of cytokine/chemokine secretion | 0.1 - 1 µM | |
| Cell Viability (24h) | BV-2 microglia | MTT Assay | No significant effect at 0.1 µM and 1 µM |
Table 2: In Vivo Activity of this compound
| Animal Model | Condition | Administration | Dosage | Effect | Reference |
| Mouse | LPA-induced allodynia | Oral | 3, 10, 30 mg/kg | Significant inhibition of allodynia | |
| Mouse | GGPP-induced allodynia | Oral | 1, 3, 10, 30 mg/kg | Significant inhibition of allodynia | |
| Rat | CCI-induced neuropathic pain | Oral | Not specified | Amelioration of mechanical allodynia and thermal hyperalgesia | |
| Rat | Inflammatory pain model | Oral | Not specified | Analgesic effects | |
| Mouse | Endotoxemia (LPS-induced) | Oral | 10 mg/kg | Reduction of neuroinflammation-related protein expression |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
cAMP Accumulation Assay
This protocol is a generalized procedure for determining the inhibitory effect of this compound on LPA-induced cAMP accumulation in cells expressing the LPA5 receptor.
Materials:
-
CHO cells stably expressing human LPA5 receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
LPA (agonist)
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed LPA5-expressing CHO cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation with Antagonist: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 20 minutes at room temperature.
-
Agonist Stimulation: Add LPA at a final concentration corresponding to its EC80 to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound on BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
DMEM supplemented with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Cytokine and Chemokine Secretion (ELISA)
This protocol quantifies the effect of this compound on the secretion of pro-inflammatory cytokines and chemokines from LPS-stimulated BV-2 cells.
Materials:
-
BV-2 microglial cells
-
DMEM
-
LPS (Lipopolysaccharide)
-
This compound
-
ELISA kits for specific cytokines/chemokines (e.g., TNF-α, IL-6, CXCL10, CXCL2, CCL5)
-
24-well plates
Procedure:
-
Cell Seeding: Plate BV-2 cells in 24-well plates and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 0.1, 1 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
ELISA: Perform the ELISA for the target cytokines and chemokines according to the manufacturer's protocol.
-
Data Analysis: Calculate the concentration of each analyte from the standard curve and compare the levels between different treatment groups.
Western Blot for Phosphorylation of Transcription Factors
This protocol is used to determine the effect of this compound on the phosphorylation of STAT1, p65, and c-Jun in BV-2 cells.
Materials:
-
BV-2 microglial cells
-
LPS
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT1, anti-phospho-p65, anti-phospho-c-Jun, and total protein antibodies for normalization)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat BV-2 cells with this compound and/or LPS for the desired time points (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram provides a logical workflow for a typical in vivo study investigating the analgesic effects of this compound.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the LPA5 receptor in health and disease. Its high selectivity, oral bioavailability, and brain-penetrant properties make it an attractive candidate for further preclinical and clinical development for the treatment of neuropathic pain and neuroinflammatory conditions. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.
In-Depth Technical Guide: AS2717638 and its Binding Affinity to the LPA5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of AS2717638, a selective antagonist for the Lysophosphatidic Acid Receptor 5 (LPA5). The document details its binding affinity, the experimental methodologies used for its characterization, and the associated signaling pathways.
Quantitative Binding Affinity of this compound for LPA5 Receptor
This compound is a potent and selective antagonist of the LPA5 receptor.[1][2][3] Its binding affinity has been quantified through various in vitro assays, demonstrating high potency for human, rat, and mouse orthologs of the receptor. The key quantitative data are summarized in the table below.
| Parameter | Species | Value (nM) | Assay Type | Cell Line | Reference(s) |
| IC50 | Human | 38 | cAMP Accumulation | CHO | [1][2][3] |
| Ki | Human | 9.1 | Not Specified | Not Specified | |
| Ki | Rat | 16 | Not Specified | Not Specified | |
| Ki | Mouse | 7.3 | Not Specified | Not Specified | [1] |
-
IC50 (Half maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the LPA-induced response, in this case, cAMP accumulation.
-
Ki (Inhibition constant): Represents the equilibrium dissociation constant of the inhibitor-receptor complex, providing a measure of the binding affinity. A lower Ki value indicates a higher binding affinity.
This compound exhibits high selectivity for LPA5 over other LPA receptors such as LPA1, LPA2, and LPA3.[1][2]
Experimental Protocols
The following sections describe the detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound at the LPA5 receptor.
Radioligand Binding Assay (for Ki Determination)
This assay directly measures the binding of a radiolabeled ligand to the receptor and is used to determine the binding affinity (Kd) of the radioligand and the inhibition constant (Ki) of a competing unlabeled ligand (e.g., this compound).
Objective: To determine the binding affinity (Ki) of this compound for the LPA5 receptor through competitive displacement of a specific radioligand.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the LPA5 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled LPA5 receptor agonist or antagonist (e.g., [3H]-LPA).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the LPA5 receptor to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed amount of the LPA5 receptor-containing membrane preparation to each well.
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a saturating concentration of a known, unlabeled LPA5 ligand.
-
For determining total binding, another set of wells should contain the membrane preparation and the radioligand only.
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for Functional Antagonism)
This is a functional assay that measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in G-protein coupled receptor (GPCR) signaling. LPA5 is known to couple to Gs, leading to the activation of adenylyl cyclase and subsequent cAMP production.
Objective: To determine the functional potency (IC50) of this compound in inhibiting LPA-induced cAMP accumulation in cells expressing the LPA5 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human LPA5 receptor (e.g., CHO-K1).
-
Cell Culture Medium.
-
Agonist: Lysophosphatidic acid (LPA).
-
Antagonist: this compound.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.
Procedure:
-
Cell Culture and Plating:
-
Culture the LPA5-expressing cells in appropriate medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Assay Protocol:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes). This allows the antagonist to bind to the receptors.
-
Add a fixed concentration of the PDE inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of LPA (typically the EC80 concentration, which gives 80% of the maximal response) for a specific duration (e.g., 30 minutes).
-
Control wells should include cells treated with vehicle only (basal cAMP level) and cells treated with LPA only (maximal stimulated cAMP level).
-
-
cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using the detection kit's reagents and a suitable plate reader (e.g., luminometer or fluorescence reader).
-
-
Data Analysis:
-
Normalize the data to the LPA-stimulated response (100%) and the basal response (0%).
-
Plot the percentage of inhibition as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
GTPγS Binding Assay (for G-protein Activation)
This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.
Objective: To characterize this compound as an antagonist by measuring its ability to inhibit LPA-stimulated [35S]GTPγS binding to G-proteins in LPA5 receptor-expressing membranes.
Materials:
-
Membrane Preparation: From cells expressing the LPA5 receptor.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Agonist: LPA.
-
Antagonist: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer, Glass Fiber Filters, Scintillation Cocktail, and Scintillation Counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the LPA5 receptor-containing membrane preparation.
-
Add GDP to each well to ensure G-proteins are in their inactive state.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of the agonist, LPA (typically EC80).
-
Incubate for a short period to allow for ligand binding.
-
-
Initiation of Reaction:
-
Initiate the binding reaction by adding [35S]GTPγS to each well.
-
Incubate the plate at 30°C with gentle shaking for a defined time.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific [35S]GTPγS binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of this compound.
-
Fit the data to determine the IC50 value.
-
LPA5 Receptor Signaling Pathway
LPA5 is a G-protein coupled receptor that, upon activation by LPA, can couple to multiple G-protein subtypes, including Gq and G12/13.[4] The binding of this compound to the LPA-binding site on LPA5 antagonizes these downstream signaling events.[1][5]
Upon activation by LPA, the LPA5 receptor engages G-proteins, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cAMP levels. This signaling cascade ultimately results in the phosphorylation and activation of transcription factors such as STAT1, p65, and c-Jun.[3] These transcription factors then drive the expression and secretion of various pro-inflammatory cytokines and chemokines, including TNFα and IL-6.[3] this compound, by blocking the initial binding of LPA to the LPA5 receptor, effectively inhibits this entire downstream signaling pathway.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AS2717638: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of AS2717638, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). This guide details its chemical structure, physicochemical and biological properties, and its effects on key signaling pathways. Furthermore, it provides detailed protocols for essential in vitro and in vivo experimental procedures to facilitate further research and development.
Chemical and Physical Properties
This compound is an orally bioavailable and brain-penetrant small molecule.[1][2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 6,7-Dimethoxy-2-(5-methyl-1,2-benzisoxazol-3-yl)-4-(1-piperidinylcarbonyl)-1(2H)-isoquinolinone | [1][2] |
| Molecular Formula | C25H25N3O5 | [1][2] |
| Molecular Weight | 447.48 g/mol | [1][2] |
| CAS Number | 2148339-28-8 | [1][2] |
| SMILES | O=C1C=C(C(=O)N2CCCCC2)C2=CC(OC)=C(OC)C=C2N1C1=NOC2=CC=C(C)C=C12 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble in DMSO (10 mM) | [1] |
| Storage | Store at -20°C | [1][2] |
Biological Activity and Pharmacological Profile
This compound is a highly potent and selective antagonist of the LPA5 receptor, demonstrating significant promise in preclinical models of neuropathic and inflammatory pain.[3] Its biological and pharmacological characteristics are outlined below.
| Parameter | Value | Cell Line/Model | Reference |
| Target | Lysophosphatidic Acid Receptor 5 (LPA5) | [1][3] | |
| IC50 | 38 nM | BV-2 microglia cells | [1] |
| Selectivity | Selective for LPA5 over LPA1, LPA2, and LPA3 | [1][3] | |
| In Vitro Activity | Inhibits LPA-mediated pro-inflammatory transcription factor phosphorylation (STAT1, STAT3, p65, c-Jun) and reduces secretion of pro-inflammatory cytokines (IL-6, TNFα, IL-1β, CXCL10, CXCL2, CCL5). | BV-2 microglia cells | |
| In Vivo Activity | Exhibits analgesic effects in rodent models of neuropathic and inflammatory pain. Orally bioavailable and brain penetrant. | Mice and Rats | [1][3] |
Signaling Pathways
This compound exerts its effects by blocking the LPA5 receptor, a G protein-coupled receptor (GPCR). Activation of LPA5 by its endogenous ligand, lysophosphatidic acid (LPA), triggers downstream signaling cascades that contribute to neuroinflammation and pain. This compound competitively inhibits this binding, thereby attenuating these pathological signals. The simplified signaling pathway is depicted below.
Caption: this compound competitively antagonizes the LPA5 receptor.
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the activity of this compound.
In Vitro Assays
1. Western Blotting for Phosphorylated Transcription Factors
This protocol details the detection of phosphorylated STAT1, p65 (NF-κB), and c-Jun in BV-2 microglial cells.
-
Cell Culture and Treatment:
-
Seed BV-2 microglia cells in 6-well plates at a density of 5 x 10^5 cells/well and culture overnight.
-
Pre-treat cells with this compound (0.1, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate cells with lipopolysaccharide (LPS; 100 ng/mL) for 30 minutes to induce transcription factor phosphorylation.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Rabbit anti-phospho-STAT1 (Tyr701) (1:1000 dilution)
-
Rabbit anti-phospho-p65 (Ser536) (1:1000 dilution)
-
Rabbit anti-phospho-c-Jun (Ser63) (1:500 dilution)
-
Mouse anti-β-actin (1:5000 dilution) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. ELISA for Pro-inflammatory Cytokines
This protocol describes the quantification of IL-6 and TNF-α in the supernatant of treated BV-2 cells.
-
Sample Collection:
-
Culture and treat BV-2 cells as described in the Western Blotting protocol, but extend the LPS stimulation time to 24 hours.
-
Collect the cell culture supernatant and centrifuge at 1,500 x g for 10 minutes to remove cellular debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Procedure (using commercially available kits):
-
Coat a 96-well plate with capture antibody (e.g., anti-mouse IL-6 or anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
3. cAMP Accumulation Assay
This protocol details the measurement of cyclic AMP (cAMP) levels in CHO cells stably expressing the human LPA5 receptor.
-
Cell Culture and Treatment:
-
Seed LPA5-expressing CHO cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 30 minutes in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Stimulate the cells with an LPA5 agonist (e.g., 1 µM LPA) for 30 minutes at 37°C.
-
-
cAMP Measurement (using a competitive immunoassay kit):
-
Lyse the cells according to the kit manufacturer's instructions.
-
Transfer the cell lysate to the assay plate provided in the kit.
-
Add the cAMP-HRP conjugate and the anti-cAMP antibody to the wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate as per the kit's protocol.
-
Add the substrate and incubate until color development.
-
Stop the reaction and measure the absorbance.
-
The amount of cAMP is inversely proportional to the signal intensity. Calculate cAMP concentrations based on a standard curve.
-
In Vivo Models
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
-
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.
-
Close the muscle layer with sutures and the skin with wound clips.
-
Allow the animals to recover for 7-14 days for the development of neuropathic pain.
-
-
Drug Administration and Behavioral Testing:
-
Administer this compound (e.g., 10 mg/kg) or vehicle orally.
-
Assess mechanical allodynia using von Frey filaments at different time points post-drug administration. The paw withdrawal threshold is determined by the filament that causes a withdrawal response in 50% of the applications.
-
Assess thermal hyperalgesia using a plantar test apparatus. The paw withdrawal latency to a radiant heat source is measured.
-
2. Adjuvant-Induced Arthritis (AIA) Model of Inflammatory Pain in Rats
-
Induction of Arthritis:
-
Inject 100 µL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL) into the plantar surface of the right hind paw of the rat.[4]
-
Arthritis will develop over several days, characterized by paw edema, erythema, and hyperalgesia.
-
-
Drug Administration and Assessment:
-
Administer this compound or vehicle orally daily, starting from the day of CFA injection (prophylactic) or after the establishment of arthritis (therapeutic).
-
Measure paw volume using a plethysmometer to quantify edema.
-
Assess mechanical hyperalgesia using a pressure application meter (e.g., Randall-Selitto test) to determine the paw withdrawal threshold.
-
Assess thermal hyperalgesia as described in the CCI model.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: A typical workflow for in vitro experiments with this compound.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 3. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 4. chondrex.com [chondrex.com]
AS2717638: A Technical Whitepaper on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in pain and neuroinflammation. This document provides a comprehensive overview of the discovery and preclinical development of this compound, summarizing key in vitro and in vivo data. Detailed experimental protocols for foundational studies are provided, and the underlying signaling pathways are visualized. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.
Introduction
Lysophosphatidic acid (LPA) is a bioactive signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA1-6. The LPA5 receptor, in particular, has emerged as a promising therapeutic target due to its role in mediating pain and inflammatory responses. This compound, developed by Astellas Pharma Inc., is a novel, orally bioavailable small molecule that selectively antagonizes the LPA5 receptor. This whitepaper details the discovery, preclinical characterization, and development timeline of this compound.
Discovery and Development Timeline
The development of this compound originated from a focused effort to identify selective LPA5 antagonists for the treatment of pain. The timeline of its discovery and preclinical evaluation is outlined below:
-
December 16, 2014: The priority patent application for a series of isoquinolinone derivatives, including the compound that would become this compound, was filed (WO2016104633A1). This marks the earliest public disclosure of the chemical scaffold.
-
August 30, 2017: The first comprehensive preclinical data on this compound was published in Neuropharmacology by Murai et al.[1]. This seminal paper described the compound's potent and selective LPA5 antagonism and its analgesic effects in rodent models of neuropathic and inflammatory pain.
-
2017 - Present: Subsequent independent research has further elucidated the mechanism of action of this compound, particularly its role in modulating neuroinflammation in microglial cells.
As of the writing of this document, there is no publicly available information to suggest that this compound has entered clinical trials. Its development appears to be in the preclinical phase.
Physicochemical Properties and Synthesis
This compound is chemically known as 6,7-dimethoxy-2-(5-methyl-1,2-benzoxazol-3-yl)-4-(piperidine-1-carbonyl)isoquinolin-1(2H)-one. Its key physicochemical properties are summarized in Table 1.
| Property | Value |
| Chemical Formula | C25H25N3O5 |
| Molecular Weight | 447.48 g/mol |
| CAS Number | 2148339-28-8 |
The synthesis of this compound has been described in the scientific literature. A general synthetic scheme is referenced in publications by Murai et al. (2017) and Kawamoto et al. (2018).
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through a variety of assays, demonstrating its high potency and selectivity for the LPA5 receptor.
Receptor Binding and Functional Activity
This compound is a competitive antagonist at the LPA5 receptor. Its potency has been determined in functional assays measuring the inhibition of LPA-induced signaling.
| Assay | Cell Line | Species | IC50 (nM) | Reference |
| LPA-induced cAMP Accumulation | CHO | Human | 38 | [1] |
Selectivity Profile
This compound exhibits high selectivity for the LPA5 receptor over other LPA receptor subtypes.
Cellular Effects in Microglia
In microglial cell lines, this compound has been shown to inhibit the phosphorylation of key signaling proteins involved in the inflammatory response.
| Phosphorylated Protein | Cell Line | Effect |
| STAT1 | BV-2 | Inhibition |
| p65 (NF-κB) | BV-2 | Inhibition |
| c-Jun | BV-2 | Inhibition |
In Vivo Pharmacology
The therapeutic potential of this compound has been evaluated in rodent models of pain and neuroinflammation.
Neuropathic Pain Models
In the chronic constriction injury (CCI) model of neuropathic pain in rats, oral administration of this compound demonstrated significant analgesic effects.
| Model | Species | Route of Administration | Effective Dose (mg/kg) | Effect | Reference |
| CCI | Rat | Oral | 10 | Reversal of mechanical allodynia and thermal hyperalgesia | [1] |
Inflammatory Pain Models
This compound has also shown efficacy in models of inflammatory pain.
Signaling Pathways
This compound exerts its effects by blocking the signaling cascade initiated by the binding of LPA to the LPA5 receptor on the cell surface. In microglia, this pathway is known to involve the activation of several downstream transcription factors that drive the expression of pro-inflammatory genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the human LPA5 receptor.
Workflow:
Detailed Method:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a density that allows for optimal signal detection.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Stimulation: LPA is added to the wells to stimulate cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and intracellular cAMP levels are measured using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The results are analyzed to determine the concentration of this compound that inhibits 50% of the maximal LPA-induced cAMP production (IC50).
Western Blotting for Phosphorylated Proteins
This protocol details the detection of phosphorylated STAT1, p65, and c-Jun in microglial cells following treatment with LPA and this compound.
Workflow:
Detailed Method:
-
Cell Culture and Treatment: BV-2 microglial cells are cultured to confluence and then treated with LPA in the presence or absence of this compound for various time points.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of STAT1, p65, and c-Jun. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This in vivo model is used to assess the analgesic efficacy of this compound in a setting of nerve injury-induced pain.
Workflow:
Detailed Method:
-
Surgical Procedure: Under anesthesia, the common sciatic nerve of adult male Sprague-Dawley rats is exposed, and four loose ligatures are tied around it.[2][3][4][5]
-
Post-operative Care and Pain Development: Animals are allowed to recover from surgery. Neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop over several days.
-
Assessment of Pain Behavior:
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with calibrated von Frey filaments is measured.
-
Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is determined.
-
-
Drug Administration: Once stable pain behaviors are established, animals are treated with a single oral dose of this compound or vehicle.
-
Post-treatment Assessment: Pain behaviors are reassessed at various time points after drug administration to evaluate the analgesic effect.
Conclusion
This compound is a potent and selective LPA5 receptor antagonist with demonstrated efficacy in preclinical models of neuropathic and inflammatory pain. Its mechanism of action involves the inhibition of pro-inflammatory signaling pathways in microglia. While the compound has a well-characterized preclinical profile, its progression to clinical development has not been publicly disclosed. The information compiled in this whitepaper provides a detailed technical foundation for researchers interested in the LPA5 receptor and the therapeutic potential of its antagonists.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Neuropathic Pain and Pain-Relieving Effects of Exercise Therapy in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdbneuro.com [mdbneuro.com]
- 5. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
The Role of LPA5 in Neuropathic Pain Pathways: A Technical Guide for Researchers
An In-depth Examination of Lysophosphatidic Acid Receptor 5 Signaling, Experimental Models, and Therapeutic Potential in Neuropathic Pain
Executive Summary
Neuropathic pain remains a significant clinical challenge with a pressing need for novel, non-opioid analgesics. Emerging evidence has identified Lysophosphatidic Acid Receptor 5 (LPA5), a G protein-coupled receptor, as a critical mediator in the pathogenesis of neuropathic pain. This technical guide provides a comprehensive overview of the role of LPA5 in neuropathic pain pathways, designed for researchers, scientists, and drug development professionals. We delve into the distinct signaling mechanisms of LPA5, present key preclinical findings from knockout and pharmacological studies, and offer detailed experimental protocols. This document aims to be a core resource for advancing research and development of LPA5-targeted therapeutics for neuropathic pain.
Introduction: The LPA-LPA5 Axis in Neuropathic Pain
Lysophosphatidic acid (LPA) is a bioactive lipid that functions as an extracellular signaling molecule through its interaction with at least six distinct G protein-coupled receptors (LPA1-6).[1] While the role of the LPA1 receptor in neuropathic pain has been previously established, recent studies have illuminated a unique and critical role for LPA5.[1][2] LPA5, also known as GPR92, is highly expressed in tissues integral to pain processing, including the dorsal root ganglion (DRG) and the spinal cord dorsal horn.[3][4] Following nerve injury, LPA levels are elevated, leading to the activation of LPA5 and the subsequent initiation and maintenance of neuropathic pain states.[2][3] Genetic deletion or pharmacological blockade of LPA5 has been shown to significantly attenuate neuropathic pain behaviors in rodent models, highlighting its potential as a promising therapeutic target.[3][4]
LPA5 Signaling in Neuropathic Pain
The signaling cascade initiated by LPA5 activation in the context of neuropathic pain is mechanistically distinct from that of the well-characterized LPA1 receptor. This section details the downstream pathways activated by LPA5.
G Protein Coupling and Second Messenger Activation
LPA5 is coupled to Gα12/13 and Gq G proteins.[1][5] Activation of these G proteins by LPA binding to LPA5 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][5] This is in stark contrast to LPA1, which couples to Gαi and results in a reduction of cAMP.[1]
Downstream Signaling: The cAMP/pCREB Pathway
The elevation in intracellular cAMP triggers a downstream signaling cascade culminating in the phosphorylation of the cAMP response element-binding protein (pCREB).[1][2] pCREB is a transcription factor that plays a crucial role in neuronal sensitization and the chronic pain state.[2] Studies in Lpar5 null mutant mice have demonstrated that the protection from neuropathic pain in these animals is associated with a significant reduction in pCREB expression within the neurons of the spinal cord dorsal horn following nerve injury.[1][2]
Preclinical Evidence for the Role of LPA5 in Neuropathic Pain
Compelling preclinical data from both genetic and pharmacological studies underscore the significance of LPA5 in neuropathic pain.
Genetic Inactivation of LPA5
The generation of Lpar5 null mutant mice has been instrumental in elucidating the role of this receptor.[1] In the partial sciatic nerve ligation (PSNL) model of neuropathic pain, Lpar5-deficient mice are protected from developing mechanical allodynia and thermal hyperalgesia.[1][2] This protective phenotype is observed despite the upregulation of other pain-related markers such as Caα2δ1 and glial fibrillary acidic protein (GFAP), further highlighting the specific contribution of the LPA5 pathway.[1][2]
Pharmacological Inhibition of LPA5
The use of selective LPA5 antagonists has provided further validation for its role in neuropathic pain. The antagonist AS2717638 has been shown to significantly inhibit LPA-induced allodynia in mice when administered orally.[6] Furthermore, in rodent models of chronic constriction injury (CCI)-induced neuropathic pain, this compound ameliorated both mechanical allodynia and thermal hyperalgesia.[6]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the role of LPA5 in neuropathic pain.
| LPA5 Antagonist: this compound | |
| Parameter | Value |
| In vitro IC50 (LPA-induced cAMP accumulation in hLPA5-expressing CHO cells) | 0.038 µM (95% CI: 0.033-0.043 µM)[6] |
| In vivo oral dose for significant inhibition of LPA-induced allodynia in mice | 3, 10, and 30 mg/kg[6] |
| In vivo oral dose for significant inhibition of GGPP-induced allodynia in mice | 1, 3, 10, and 30 mg/kg[6] |
| In vivo potency in neuropathic and inflammatory pain models | Moderate (a high dose of 32 mg/kg failed to fully reverse pain hypersensitivity)[3] |
| Lpar5 Null Mutant Mice in PSNL Model | |
| Behavioral Outcome | Observation |
| Mechanical Allodynia | Protected from development[1][2] |
| Thermal Hyperalgesia | Protected from development[1][2] |
| Molecular Marker | Change in Dorsal Horn |
| Phosphorylated CREB (pCREB) | Reduced expression[1][2] |
| Caα2δ1 | Continued up-regulation[1][2] |
| Glial Fibrillary Acidic Protein (GFAP) | Continued up-regulation[1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of LPA5 in neuropathic pain.
Partial Sciatic Nerve Ligation (pSNL) Mouse Model
The pSNL model is a widely used and reproducible method for inducing neuropathic pain.[7][8]
-
Animals: Adult male C57BL/6 mice are typically used.
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision in the skin of the mid-thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle to reveal the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
Using a 9-0 non-absorbable nylon suture, ligate the dorsal one-third to one-half of the sciatic nerve.
-
Ensure the ligation is tight enough to cause a slight twitch in the leg but does not completely constrict the nerve.
-
Close the muscle and skin layers with appropriate sutures.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for any signs of distress.
-
Sham Control: Perform the same surgical procedure on a control group of animals, exposing the sciatic nerve but without performing the ligation.
Behavioral Testing for Neuropathic Pain
Behavioral assays are essential for assessing the development and attenuation of neuropathic pain.
-
Mechanical Allodynia (von Frey Test):
-
Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply a series of calibrated von Frey filaments with increasing force to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Thermal Hyperalgesia (Plantar Test):
-
Place the mouse in a glass-floored testing chamber and allow it to acclimate.
-
Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Measure the latency for the mouse to withdraw its paw from the heat stimulus.
-
A shortened withdrawal latency indicates thermal hyperalgesia.
-
Immunohistochemistry for Phosphorylated CREB (pCREB)
This protocol allows for the visualization and quantification of pCREB in spinal cord tissue.
-
Tissue Preparation:
-
Perfuse the anesthetized mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the lumbar spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in a sucrose (B13894) solution.
-
Section the spinal cord on a cryostat.
-
-
Staining Procedure:
-
Block the sections with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with a primary antibody against pCREB overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the number of pCREB-positive cells in the dorsal horn of the spinal cord.
-
cAMP Measurement Assay
This assay is used to quantify changes in intracellular cAMP levels following LPA5 activation.
-
Cell Culture: Use a cell line stably expressing the LPA5 receptor (e.g., CHO cells).
-
Assay Procedure (using a commercially available cAMP assay kit, e.g., cAMP-Glo™ Assay):
-
Plate the cells in a multi-well plate and incubate until they reach the desired confluency.
-
Treat the cells with the test compound (e.g., LPA or an LPA5 antagonist) for the specified time.
-
Lyse the cells to release intracellular cAMP.
-
Add the detection solution containing a protein kinase that is activated by cAMP.
-
Add a kinase substrate that is converted to a luminescent product by the activated kinase.
-
Measure the luminescence, which is proportional to the amount of cAMP in the sample.
-
Future Directions and Therapeutic Implications
The robust preclinical evidence supporting the role of LPA5 in neuropathic pain pathways provides a strong rationale for the development of LPA5-targeted therapies. The distinct signaling mechanism of LPA5 compared to other LPA receptors suggests that selective LPA5 antagonists could offer a targeted approach to pain relief with a potentially favorable side-effect profile. Future research should focus on:
-
Development of highly potent and selective LPA5 antagonists: Optimizing the pharmacological properties of existing antagonists and discovering novel chemical scaffolds is crucial for clinical translation.[3]
-
Elucidation of the role of LPA5 in different neuropathic pain etiologies: Investigating the involvement of LPA5 in other models of neuropathic pain, such as chemotherapy-induced peripheral neuropathy and diabetic neuropathy, will broaden its therapeutic potential.
-
Clinical trials: Ultimately, well-designed clinical trials will be necessary to evaluate the safety and efficacy of LPA5 antagonists in patients with neuropathic pain.
Conclusion
LPA5 has emerged as a key player in the complex signaling networks that drive neuropathic pain. Its unique signaling pathway, involving the Gα12/13 and Gq-mediated activation of the cAMP/pCREB cascade, presents a novel and promising target for the development of a new generation of analgesics. The in-depth technical information provided in this guide is intended to facilitate further research in this exciting field and accelerate the translation of these findings into effective treatments for patients suffering from neuropathic pain.
References
- 1. Targeted Deletion of LPA5 Identifies Novel Roles for Lysophosphatidic Acid Signaling in Development of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 6. immune-system-research.com [immune-system-research.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
AS2717638: A Deep Dive into its Selectivity for LPA Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including neuropathic pain and inflammation.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound for the LPA receptor family, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity Profile
| Receptor Subtype | Species | Assay Type | Measured Value (IC50) | Reference |
| LPA5 | Human | cAMP Accumulation Assay | 38 nM | [3][4][5] |
| LPA1 | Human | cAMP Accumulation Assay | No significant activity | [1] |
| LPA2 | Human | cAMP Accumulation Assay | No significant activity | [1] |
| LPA3 | Human | cAMP Accumulation Assay | No significant activity | [1] |
| LPA4 | Human | Not Reported | No conclusive data | |
| LPA6 | Human | Not Reported | No conclusive data |
Experimental Protocols
The selectivity of this compound is primarily determined through functional assays that measure the inhibition of LPA-induced intracellular signaling. The most cited method is the cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay.
cAMP Accumulation Functional Assay
This assay quantifies the ability of an antagonist to block the LPA-induced modulation of intracellular cAMP levels in cells engineered to express a specific LPA receptor subtype.
Objective: To determine the potency (IC50) of this compound in inhibiting LPA-induced signaling through specific LPA receptors.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1, LPA2, LPA3, or LPA5 receptor.
-
Agonist: Lysophosphatidic acid (LPA).
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for quantifying intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating:
-
Culture the recombinant CHO cell lines in appropriate growth medium until they reach approximately 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer.
-
Plate the cells in a 96-well or 384-well microplate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of test concentrations.
-
Prepare a solution of LPA at a concentration that elicits a submaximal response (e.g., EC80) in the absence of an antagonist.
-
-
Assay Protocol:
-
Wash the plated cells with assay buffer.
-
Pre-incubate the cells with the various concentrations of this compound or vehicle control for a specified period (e.g., 20 minutes) at room temperature or 37°C.[5]
-
Add the LPA agonist solution to the wells and incubate for a further specified period (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
-
cAMP Quantification:
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, luminometer, or spectrophotometer).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal LPA-induced response, using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
LPA Receptor Signaling Pathways
Lysophosphatidic acid receptors couple to various heterotrimeric G proteins to initiate a range of downstream signaling cascades. The primary signaling pathways for the LPA1-LPA6 receptors are depicted below.
Caption: LPA Receptor G Protein Coupling and Downstream Signaling Pathways.
Experimental Workflow for cAMP Functional Assay
The following diagram illustrates the typical workflow for determining the inhibitory activity of this compound using a cAMP functional assay.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivochem.net [invivochem.net]
In Vivo Bioavailability of AS2717638: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in various physiological and pathological processes, including neuropathic and inflammatory pain. The compound has demonstrated efficacy in preclinical rodent models following oral administration, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available in vivo bioavailability and pharmacokinetic data for this compound, details relevant experimental protocols, and illustrates the associated signaling pathways.
Quantitative Bioavailability Data
Despite numerous reports describing this compound as an "orally active" and "brain-penetrant" compound based on its pharmacological effects in vivo, specific quantitative pharmacokinetic parameters are not publicly available in the reviewed scientific literature. The tables below are structured to present such data; however, they currently reflect the absence of these specific values.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration
| Parameter | Value |
| Dose (mg/kg) | 3, 10, 30[1] |
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| AUC (ng·h/mL) | Data not available |
| Oral Bioavailability (%) | Data not available |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value |
| Dose (mg/kg) | 10[2] |
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| AUC (ng·h/mL) | Data not available |
| Oral Bioavailability (%) | Data not available |
Experimental Protocols
The following protocols are based on methodologies described in studies evaluating the in vivo efficacy of this compound.
Oral Administration in Rodent Models of Pain
Objective: To assess the analgesic effects of orally administered this compound in rodent models of neuropathic and inflammatory pain.
Animal Models:
-
Mice: Male C57BL/6J mice are commonly used. Models of induced allodynia can be established through intrathecal injections of agents like lysophosphatidic acid (LPA), prostaglandin (B15479496) E2 (PGE2), or N-methyl-D-aspartate (AMPA).[2][3]
-
Rats: Male Sprague-Dawley or Wistar rats are often utilized. Neuropathic pain can be induced through chronic constriction injury (CCI) of the sciatic nerve. Inflammatory pain models can also be employed.[2]
Drug Formulation and Administration:
-
This compound is typically suspended in a vehicle solution suitable for oral administration, such as a 0.5% aqueous solution of methylcellulose.
-
The compound is administered via oral gavage at doses ranging from 1 to 30 mg/kg.[1] For rats, a common dose is 10 mg/kg.[2]
Pharmacodynamic Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying forces is measured.
-
Thermal Hyperalgesia: Evaluated using a plantar test apparatus. The latency to paw withdrawal from a radiant heat source is determined.
-
Measurements are typically taken at baseline before drug administration and at various time points after administration (e.g., 1, 2, 4, and 6 hours) to evaluate the onset and duration of the analgesic effect.
Analytical Methods:
-
While not detailed in the context of full pharmacokinetic studies, analysis of plasma and brain tissue concentrations of this compound would typically be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
Signaling Pathways and Mechanism of Action
This compound exerts its pharmacological effects by antagonizing the LPA5 receptor. Upon binding of its endogenous ligand, LPA, the LPA5 receptor activates several intracellular signaling cascades.
Caption: LPA5 receptor signaling cascade and the inhibitory action of this compound.
The binding of LPA to the LPA5 receptor can lead to the activation of Gαq, Gα12/13, and pathways that increase cyclic AMP (cAMP). These signaling events culminate in the phosphorylation and activation of downstream transcription factors such as STAT1, NF-κB (p65), and c-Jun. The activation of these factors promotes the expression of pro-inflammatory genes, contributing to pain and inflammation. This compound, by blocking the LPA5 receptor, inhibits these downstream signaling events, thereby producing its analgesic and anti-inflammatory effects.
Experimental Workflow
The general workflow for evaluating the in vivo oral efficacy of a compound like this compound is outlined below.
Caption: A generalized workflow for assessing the in vivo oral efficacy of this compound.
Conclusion
This compound is a promising orally active LPA5 receptor antagonist with demonstrated efficacy in preclinical models of pain. While quantitative in vivo bioavailability data remains to be publicly detailed, the available literature consistently supports its ability to produce significant pharmacological effects after oral administration in rodents. The provided experimental protocols and an understanding of the underlying LPA5 signaling pathway offer a solid foundation for further research and development of this compound. Future studies detailing the complete pharmacokinetic profile of this compound will be crucial for its clinical translation.
References
AS2717638: A Modulator of Microglial Activation and Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AS2717638 is a potent and selective small-molecule antagonist of the lysophosphatidic acid receptor 5 (LPAR5). Emerging research highlights its significant role in modulating microglial activation, a key process in neuroinflammation and the pathogenesis of various neurological disorders. This document provides a comprehensive technical overview of the effects of this compound on microglia, detailing its impact on inflammatory signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to generate these findings. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for neuroinflammatory conditions.
Introduction to Microglial Activation and the LPA/LPAR5 Axis
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and response to injury or disease.[1] Upon activation, microglia can adopt different phenotypes, ranging from pro-inflammatory (M1) to anti-inflammatory and neuroprotective (M2). Dysregulation of microglial activation is implicated in the progression of numerous neurological diseases.
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (LPARs) to modulate various cellular processes.[1][2] The LPA/LPAR5 signaling axis has been identified as a significant contributor to the pro-inflammatory response of microglia.[1][2] Antagonism of LPAR5, therefore, presents a promising therapeutic strategy to mitigate neuroinflammation. This compound has been identified as a selective antagonist of LPAR5 with an IC50 of 0.038 μM.[1][2]
Quantitative Effects of this compound on Microglial Activation
This compound has been shown to significantly attenuate the pro-inflammatory response of microglia stimulated with LPA or lipopolysaccharide (LPS). The following tables summarize the key quantitative findings from studies on the murine BV-2 microglial cell line.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Secretion in LPA-Stimulated BV-2 Microglia [1][2]
| Cytokine/Chemokine | Treatment (LPA + this compound) | % Reduction vs. LPA alone |
| IL-6 | 0.1 µM | Almost back to baseline |
| TNFα | 0.1 µM | Almost back to baseline |
| IL-1β | 0.1 µM | Almost back to baseline |
| CXCL10 | 0.1 µM | Almost back to baseline |
| CXCL2 | 0.1 µM | Not statistically significant |
| CCL5 | 0.1 µM | Almost back to baseline |
Table 2: Effect of this compound on the Expression of Microglial Polarization Markers in LPA-Stimulated BV-2 Microglia [1]
| Marker | Phenotype | Treatment (LPA + this compound) | Effect |
| COX-2 | Pro-inflammatory (M1) | 0.1 µM | Significantly reduced expression |
| Arg-1 | Anti-inflammatory (M2) | 0.1 µM | Increased expression |
| CD40 | Pro-inflammatory (M1) | 0.1 µM | Abrogated LPA-mediated upregulation |
| CD86 | Pro-inflammatory (M1) | 0.1 µM | Abrogated LPA-mediated upregulation (except at 24h) |
| CD206 | Anti-inflammatory (M2) | 0.1 µM | Upregulated |
Table 3: Effect of this compound on the Phosphorylation of Pro-inflammatory Transcription Factors in LPA-Stimulated BV-2 Microglia [1]
| Transcription Factor | Treatment (LPA + this compound) | Effect |
| STAT1 | 0.1 µM | Abrogated activation at 8h, but lost inhibitory potential at 24h |
| STAT3 | 0.1 µM | Blunted LPA-induced phosphorylation |
| p65 (NF-κB) | 0.1 µM | Blunted LPA-induced phosphorylation |
| c-Jun | 0.1 µM | Blunted LPA-induced phosphorylation |
Table 4: Effect of this compound on Cell Viability of BV-2 Microglia [1][2]
| Concentration | Incubation Time | % Reduction in Viability |
| ≥0.5 µM | 2 hours | 10% - 30% |
| 1 µM | 24 hours | 55% |
| 10 µM | 24 hours | 70% |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by blocking the LPAR5-mediated signaling cascade in microglia. Upon activation by LPA, LPAR5 initiates a downstream signaling cascade that leads to the phosphorylation and activation of key pro-inflammatory transcription factors, including STAT1, STAT3, NF-κB (p65), and c-Jun. These transcription factors then drive the expression of pro-inflammatory genes, leading to the production of cytokines, chemokines, and other inflammatory mediators. By antagonizing LPAR5, this compound effectively inhibits this entire cascade.
Caption: LPA/LPAR5 signaling pathway in microglia and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
BV-2 Microglia Culture
The murine microglial cell line, BV-2, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are typically serum-starved overnight.
MTT Assay for Cell Viability
-
Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (0.1–10 µM) for the desired time points (e.g., 2 and 24 hours).
-
Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Immunoblotting for Protein Expression
-
Lyse treated BV-2 cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., COX-2, Arg-1, phospho-STAT1, etc.) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Surface Marker Expression
-
Harvest treated BV-2 cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Incubate the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD40, CD86, CD206) for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer to remove unbound antibodies.
-
Analyze the stained cells using a flow cytometer.
-
Gate on the live cell population and quantify the percentage of positive cells or the mean fluorescence intensity (MFI) for each marker.
ELISA for Cytokine and Chemokine Secretion
-
Collect the culture supernatants from treated BV-2 cells.
-
Centrifuge the supernatants to remove any cellular debris.
-
Quantify the concentrations of secreted cytokines and chemokines (e.g., IL-6, TNFα, IL-1β, CXCL10, CXCL2, CCL5) using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the concentrations based on a standard curve.
Caption: General experimental workflow for assessing the effects of this compound on microglia.
Conclusion and Future Directions
The available data strongly indicate that this compound is a potent inhibitor of pro-inflammatory microglial activation. By antagonizing the LPAR5 receptor, it effectively dampens the production of key inflammatory mediators. These findings position this compound as a valuable pharmacological tool for studying the role of the LPA/LPAR5 axis in neuroinflammation and as a promising lead compound for the development of novel therapeutics for a range of neurological disorders characterized by microglial-driven pathology.
Future research should focus on validating these in vitro findings in in vivo models of neuroinflammatory diseases.[3] Further investigation into the long-term effects of this compound on microglial function and CNS homeostasis will be crucial for its clinical translation. Additionally, exploring the potential of this compound in combination with other therapeutic agents could open new avenues for the treatment of complex neurological conditions.
References
- 1. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 2. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
AS2717638: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5), a G protein-coupled receptor implicated in various physiological and pathological processes, particularly in the nervous and immune systems.[1] With an IC50 of 38 nM in BV-2 microglia cells, this compound serves as a valuable pharmacological tool for investigating the role of LPA5 signaling in neuroinflammation and pain.[1][2] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on the widely used BV-2 microglial cell line.
Product Information
| Property | Value |
| Chemical Name | 6,7-dimethoxy-2-(5-methyl-1,2-benzoxazol-3-yl)-4-(piperidin-1-ylcarbonyl)isoquinolin-1(2H)-one |
| Target | Lysophosphatidic Acid Receptor 5 (LPA5) |
| IC50 | 38 nM (in BV-2 microglia cells) |
| Selectivity | High selectivity for LPA5 over LPA1, LPA2, and LPA3 |
| Biological Activity | Inhibits LPA-induced pro-inflammatory signaling, including transcription factor phosphorylation and cytokine secretion. |
| Solubility | Soluble in DMSO |
Data Presentation
Table 1: In Vitro Activity of this compound in BV-2 Microglial Cells
| Parameter | Concentration | Incubation Time | Effect |
| IC50 | 38 nM | Not Specified | Inhibition of LPA5 receptor activity |
| Cell Viability | 0.1 µM - 1 µM | 24 hours | No significant effect on cell viability |
| 10 µM | 24 hours | ~50% reduction in cell viability | |
| Inhibition of Transcription Factor Phosphorylation (LPS-stimulated) | 0.1 µM - 1 µM | 2 - 24 hours | Inhibition of STAT1, p65, and c-Jun phosphorylation |
| Inhibition of Cytokine/Chemokine Secretion (LPS-stimulated) | 0.1 µM - 1 µM | 2 - 24 hours | Reduction in TNFα, IL-6, CXCL10, CXCL2, and CCL5 secretion |
| Inhibition of cAMP Accumulation (LPA-induced in hLPA5-CHO cells) | 38 nM | 20 minutes | Inhibition of cAMP accumulation |
Signaling Pathway
The activation of LPA5 by its ligand, lysophosphatidic acid (LPA), initiates a signaling cascade that is central to the pro-inflammatory response in microglial cells. This compound, as a selective antagonist, blocks these downstream effects.
Experimental Protocols
Cell Culture and Treatment
This protocol is optimized for the BV-2 murine microglial cell line.
Materials:
-
BV-2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
The following day, replace the culture medium with fresh, serum-free DMEM for serum starvation for at least 4 hours prior to treatment.
-
Prepare working solutions of this compound by diluting the DMSO stock in serum-free DMEM to the desired final concentrations (e.g., 0.1 µM, 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1 hour.
-
Following pre-treatment, stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) for the desired time period (e.g., 2, 8, or 24 hours), in the continued presence of this compound or vehicle.
-
After the incubation period, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for protein analysis.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound.
Materials:
-
BV-2 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with 100 µL of serum-free DMEM containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Western Blot Analysis of Phosphorylated Transcription Factors
This protocol is for the detection of phosphorylated STAT1, p65 (NF-κB), and c-Jun.
Materials:
-
Treated BV-2 cells in 6-well plates
-
Ice-cold PBS
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-STAT1, rabbit anti-phospho-p65, rabbit anti-phospho-c-Jun, and their respective total protein antibodies)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like β-actin or GAPDH.
Cytokine Secretion Analysis (ELISA)
This protocol is for the quantification of secreted cytokines (e.g., TNFα, IL-6, CXCL10) in the cell culture supernatant.
Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kits for the cytokines of interest (e.g., mouse TNFα, IL-6, CXCL10)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants from treated cells and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
Store the supernatants at -80°C until use.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, this typically involves adding the standards and samples to a 96-well plate pre-coated with a capture antibody.
-
Incubate, wash, and then add a detection antibody.
-
Following another incubation and wash step, a substrate solution is added, and the color development is measured using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
Experimental Workflow Diagram
References
Application Notes and Protocols for AS2717638 in Rodent Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in pain signaling.[1][2][3] As a brain-penetrant, orally active compound, this compound has demonstrated significant analgesic effects in various rodent models of neuropathic and inflammatory pain.[2][3][4][5] These application notes provide detailed protocols for utilizing this compound in preclinical pain research, along with a summary of reported dosages and a visualization of its mechanism of action. By inhibiting LPA5, this compound has been shown to selectively block the LPA-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in pain transmission pathways.[2][3]
Data Presentation: this compound Dosage in Rodent Pain Models
The following table summarizes the effective oral dosages of this compound in various rodent models of pain.
| Pain Model | Species (Strain) | Route of Administration | Dosage (mg/kg) | Observed Effect |
| LPA-induced Allodynia | Mouse | Oral | 3, 10, 30 | Significant inhibition of allodynia[3] |
| GGPP-induced Allodynia | Mouse | Oral | 1, 3, 10, 30 | Significant inhibition of allodynia[3] |
| PGE2, PGF2α, and AMPA-induced Allodynia | Mouse | Oral | Not specified | Significant improvement in allodynia[2][3] |
| Chronic Constriction Injury (CCI) - Neuropathic Pain | Rat | Oral | Not specified | Significant amelioration of static mechanical allodynia and thermal hyperalgesia[2][3] |
| Adjuvant-induced Inflammatory Pain | Rat | Oral | Not specified | Improved deficits in weight-bearing[4] |
| LPS-induced Neuroinflammation | Mouse (C57Bl/6) | Co-injection with LPS | 10 | Decreased transcription of iNOS, TNFα, IL-6, and CXCL2[6] |
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling pathway through which this compound exerts its analgesic effects. Lysophosphatidic acid (LPA) binds to the LPA5 receptor, a G protein-coupled receptor, initiating a signaling cascade that leads to the production of cAMP and the release of pro-inflammatory mediators, ultimately contributing to pain transmission. This compound acts as a selective antagonist at the LPA5 receptor, blocking the binding of LPA and thereby inhibiting the downstream signaling events that lead to pain.
Caption: this compound blocks LPA5 signaling to reduce pain.
Experimental Protocols
Neuropathic Pain Model: Chronic Constriction Injury (CCI) in Rats
This protocol describes the induction of neuropathic pain using the Chronic Constriction Injury (CCI) model, followed by treatment with this compound and assessment of pain behaviors.
Experimental Workflow: CCI Model
Caption: Workflow for CCI neuropathic pain studies.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 chromic gut sutures
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Behavioral testing equipment (von Frey filaments, hot plate)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment with ad libitum access to food and water.
-
Baseline Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Place rats in individual Plexiglas chambers on a wire mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the hind paw. Determine the paw withdrawal threshold.
-
Thermal Hyperalgesia (Hot Plate Test): Place rats on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C). Record the latency to a nociceptive response (e.g., paw licking, jumping).
-
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them.[7] The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesia as per institutional guidelines.
-
-
Post-operative Recovery: Allow the animals to recover for 7-10 days for the neuropathic pain to develop.
-
Treatment:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle orally via gavage once daily for the desired treatment period.
-
-
Post-treatment Behavioral Testing: Repeat the von Frey and hot plate tests at specified time points after drug administration to assess the analgesic effects of this compound.
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the paw withdrawal thresholds and latencies between the treatment and vehicle groups.
Inflammatory Pain Model: Carrageenan-Induced Paw Edema in Rats
This protocol details the induction of acute inflammatory pain using carrageenan and the evaluation of the anti-inflammatory and analgesic effects of this compound.
Experimental Workflow: Carrageenan Model
References
- 1. Carrageenan-induced acute inflammatory pain [bio-protocol.org]
- 2. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for AS2717638
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of AS2717638, a potent and selective LPA5 receptor antagonist. The information is intended to guide researchers in preparing this compound for various experimental settings, including in vitro cell-based assays and in vivo studies.
Compound Information
-
Name: this compound
-
Molecular Weight: 447.48 g/mol [1]
-
Mechanism of Action: Potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). It has an IC50 of 38 nM in BV-2 microglia cells and is selective for LPA5 over LPA1, LPA2, and LPA3.[1][2][3][4] this compound inhibits LPA-mediated pro-inflammatory transcription factor phosphorylation.[1]
Data Presentation
Solubility Data
For optimal experimental results, it is crucial to ensure this compound is fully dissolved. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 4.47 | 10 | --- |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6 | ≥ 13.41 | This formulation results in a clear solution and is suitable for in vivo studies.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 6 | ≥ 13.41 | This formulation also yields a clear solution for in vivo administration.[2] |
If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[2]
Storage and Stability of Stock Solutions
Proper storage of this compound solutions is critical to maintain its potency and ensure the reproducibility of experimental results.
| Storage Temperature | Shelf Life (in solvent) | Recommendations |
| -20°C | 1 month[2][4][5] | Aliquot to avoid multiple freeze-thaw cycles.[4] |
| -80°C | 6 months[2][5] | Recommended for longer-term storage.[2] |
The lyophilized powder form of this compound is stable for 3 years when stored at -20°C.[4][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.47 mg of this compound (Mass = Concentration × Volume × Molecular Weight).
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For 4.47 mg, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution to prepare working concentrations for in vitro experiments.
Materials:
-
10 mM this compound DMSO stock solution
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)[6]
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the final concentration of DMSO in the cell culture, it is advisable to perform one or more serial dilutions in the cell culture medium. For example, to achieve a final concentration of 1 µM, you can first prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture plates to achieve the desired final concentration. For instance, to get a 1 µM final concentration from a 100 µM intermediate solution, add 10 µL to 990 µL of medium in the well. Note: Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.[6]
In studies with BV-2 microglia, this compound has been used at concentrations of 0.1 µM and 1 µM to inhibit the phosphorylation of STAT1, p65, and c-Jun and reduce the secretion of cytokines and chemokines.[2][6] Cell viability may be affected at higher concentrations (e.g., 10 µM for 24 hours).[2]
Protocol 3: Preparation of Formulations for In Vivo Studies
The following are two established protocols for preparing this compound for administration in animal models.
Protocol 3A: PEG300/Tween-80/Saline Formulation [2]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 60 mg/mL).
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO stock solution (e.g., 100 µL for a 1 mL final volume)
-
40% PEG300 (e.g., 400 µL)
-
5% Tween-80 (e.g., 50 µL)
-
45% Saline (e.g., 450 µL)
-
-
Vortex the final solution until it is clear and homogenous.
Protocol 3B: Corn Oil Formulation [2]
Materials:
-
This compound
-
DMSO
-
Corn Oil
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 60 mg/mL).
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO stock solution (e.g., 100 µL for a 1 mL final volume)
-
90% Corn Oil (e.g., 900 µL)
-
-
Vortex the final solution until it is clear and homogenous.
Note: For continuous dosing periods exceeding half a month, careful consideration of the chosen protocol is advised.[2]
Visualizations
Signaling Pathway of this compound Action
Caption: LPA5 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dissolving and Using this compound
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. bio-techne.com [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. invivochem.net [invivochem.net]
- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AS2717638 in BV-2 Microglia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AS2717638, a selective antagonist of the lysophosphatidic acid receptor 5 (LPAR5), in the BV-2 murine microglial cell line. This document outlines the mechanism of action, key experimental data, and detailed protocols for studying the anti-inflammatory and neuroprotective effects of this compound.
Introduction
This compound is a potent and selective antagonist of LPAR5, a G protein-coupled receptor implicated in neuroinflammatory processes. In the context of neuroinflammation, the activation of microglia, the resident immune cells of the central nervous system, plays a pivotal role. The BV-2 cell line, an immortalized murine microglial line, serves as a valuable in vitro model to study microglial activation and the effects of therapeutic agents. This compound has been shown to attenuate pro-inflammatory responses in BV-2 cells, suggesting its potential as a therapeutic agent for neuroinflammatory and neuropathic pain conditions.
Mechanism of Action
This compound exerts its effects by blocking the signaling cascade initiated by the binding of lysophosphatidic acid (LPA) to LPAR5 on microglia. This inhibition prevents the activation of downstream pro-inflammatory pathways, including the phosphorylation of key transcription factors such as STAT1, STAT3, p65 (a subunit of NF-κB), and c-Jun. By blocking these pathways, this compound effectively reduces the production and secretion of various pro-inflammatory cytokines and chemokines, thereby mitigating the neurotoxic phenotype of activated microglia.
Data Presentation
Table 1: Effect of this compound on BV-2 Microglia Viability
| Concentration of this compound | Incubation Time | Cell Viability Reduction |
| ≥0.5 µM | 2 hours | 10% - 30% |
| 1 µM | 24 hours | ~55% |
| 10 µM | 24 hours | ~70% |
| 10 µM | 24 hours | ~50% |
Data compiled from studies assessing cytotoxicity using the MTT assay. It is recommended to use this compound at a non-toxic concentration of 0.1 µM for most in vitro experiments with BV-2 cells.
Table 2: Inhibitory Effects of this compound on LPA-Induced Pro-inflammatory Mediator Secretion in BV-2 Cells
| Mediator | Treatment | Outcome |
| IL-6 | LPA (1 µM) + this compound (0.1 µM) | Secretion decreased almost to baseline levels |
| TNFα | LPA (1 µM) + this compound (0.1 µM) | Secretion decreased almost to baseline levels |
| IL-1β | LPA (1 µM) + this compound (0.1 µM) | Secretion decreased almost to baseline levels |
| CXCL10 | LPA (1 µM) + this compound (0.1 µM) | Secretion decreased almost to baseline levels |
| CCL5 | LPA (1 µM) + this compound (0.1 µM) | Secretion decreased almost to baseline levels |
| CXCL2 | LPA (1 µM) + this compound (0.1 µM) | Decrease in secretion was not statistically significant |
Data from ELISA quantification of secreted cytokines and chemokines in the supernatant of BV-2 cells.
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Mediator Secretion in BV-2 Cells
| Mediator | Treatment | Outcome |
| TNFα | LPS (20 ng/mL) + this compound (0.1 µM and 1 µM) | Attenuated secretion |
| IL-6 | LPS (20 ng/mL) + this compound (0.1 µM and 1 µM) | Attenuated secretion |
| IL-1β | LPS (20 ng/mL) + this compound (0.1 µM and 1 µM) | Attenuated secretion |
| CXCL10 | LPS (20 ng/mL) + this compound (0.1 µM and 1 µM) | Attenuated secretion |
| CXCL2 | LPS (20 ng/mL) + this compound (0.1 µM and 1 µM) | Attenuated secretion |
| CCL5 | LPS (20 ng/mL) + this compound (0.1 µM and 1 µM) | Attenuated secretion |
Data from ELISA quantification of secreted cytokines and chemokines in the supernatant of LPS-stimulated BV-2 cells.
Table 4: Modulation of Microglial Polarization Markers by this compound
| Marker | Treatment | Effect | Implication |
| COX-2 | LPA (1 µM) + this compound (0.1 µM) | Significantly reduced expression | Attenuation of pro-inflammatory (M1) phenotype |
| Arg-1 | LPA (1 µM) + this compound (0.1 µM) | Increased expression | Promotion of anti-inflammatory (M2) phenotype |
Data from Western blotting analysis of cell lysates from treated BV-2 cells.
Experimental Protocols
Protocol 1: BV-2 Microglia Cell Culture
This protocol outlines the standard procedure for culturing the BV-2 cell line.
Materials:
-
BV-2 microglia cells
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 units/mL)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution (0.25%)
-
Culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM or RPMI 1640 with 5-10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a cryopreserved vial of BV-2 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3-4 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into a culture flask.
-
-
Cell Maintenance:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
BV-2 cells grow as a mix of adherent and suspension cells.
-
-
Cell Passaging:
-
When cells reach 70-80% confluency, collect the culture medium containing the suspension cells into a centrifuge tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA solution to the flask and incubate for 1-3 minutes at 37°C until the adherent cells detach.
-
Neutralize the trypsin with complete growth medium and combine this suspension with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 3-4 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a split ratio of 1:3 to 1:5.
-
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol is for determining the non-toxic concentration range of this compound on BV-2 cells.
Materials:
-
BV-2 cells
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Use DMSO as the vehicle control.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired time periods (e.g
Application Notes and Protocols for Investigating the Analgesic Effects of AS2717638
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2][3] Emerging research has highlighted the significant role of the LPA5 receptor in pain signaling, making it a promising therapeutic target for the development of novel analgesics.[1][4] this compound has demonstrated significant analgesic effects in various preclinical rodent models of both neuropathic and inflammatory pain, suggesting its potential as a broad-spectrum analgesic agent.[4][5][6] These application notes provide detailed protocols for researchers to investigate the analgesic properties of this compound in established preclinical pain models.
Mechanism of Action
This compound exerts its analgesic effects by selectively binding to and inhibiting the LPA5 receptor.[1][4] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA5, a G protein-coupled receptor, initiates downstream signaling cascades involved in pain transmission, particularly in the spinal cord.[1][4] this compound competitively blocks the binding of LPA to its receptor, thereby inhibiting the LPA-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP).[1][4] This antagonism of LPA5 signaling has been shown to ameliorate pain hypersensitivity, including mechanical allodynia and thermal hyperalgesia.[4][6] Furthermore, this compound has been observed to modulate neuroinflammatory processes by inhibiting the phosphorylation of STAT1, p65, and c-Jun, and reducing the secretion of pro-inflammatory cytokines in microglia.[7][8]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Ligand | Parameter Measured | IC50 (nM) | Reference |
| LPA5 Receptor Binding | CHO cells expressing human LPA5 | LPA | cAMP Accumulation | 38 | [1][2] |
Table 2: In Vivo Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Endpoint | Route of Administration | Effective Dose Range (mg/kg) | Effect | Reference |
| LPA-induced Allodynia | Mice | Mechanical Allodynia | Oral | 3 - 30 | Inhibition of allodynia | [1] |
| GGPP-induced Allodynia | Mice | Mechanical Allodynia | Oral | 1 - 30 | Inhibition of allodynia | [1] |
| PGE2-induced Allodynia | Mice | Mechanical Allodynia | Oral | 10 - 30 | Improvement of allodynia | [1][4] |
| PGF2α-induced Allodynia | Mice | Mechanical Allodynia | Oral | 10 - 30 | Improvement of allodynia | [4] |
| AMPA-induced Allodynia | Mice | Mechanical Allodynia | Oral | 10 - 30 | Improvement of allodynia | [4] |
| Chronic Constriction Injury (CCI) | Rats | Mechanical Allodynia | Oral | 3 - 30 | Amelioration of allodynia | [4][6] |
| Chronic Constriction Injury (CCI) | Rats | Thermal Hyperalgesia | Oral | 3 - 30 | Amelioration of hyperalgesia | [4][6] |
| Inflammatory Pain | Rats | Weight-bearing deficit | Oral | 10 | Improvement in weight-bearing | [4][9] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Neuropathic Pain Model (Chronic Constriction Injury - CCI)
This protocol describes the induction of neuropathic pain using the CCI model in rats and the subsequent assessment of the analgesic effects of this compound.
1.1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimatize animals to the housing facility for at least 7 days before any experimental procedures.
1.2. Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave and disinfect the lateral surface of the left thigh.
-
Make a small incision to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature.
-
The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines to minimize suffering.
-
Sham-operated animals should undergo the same surgical procedure without nerve ligation.
1.3. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administer this compound orally (p.o.) via gavage at the desired doses (e.g., 3, 10, 30 mg/kg).
-
The vehicle control group should receive the same volume of the vehicle.
-
Administer the compound or vehicle at a specific time point before behavioral testing (e.g., 60 minutes prior).
1.4. Assessment of Mechanical Allodynia:
-
Place the animals in individual transparent plastic cages on an elevated mesh floor and allow them to acclimate for at least 30 minutes.
-
Use a set of calibrated von Frey filaments (e.g., Stoelting Co.) with increasing bending forces.
-
Apply the filaments to the plantar surface of the hind paw in a perpendicular manner until they buckle slightly.
-
A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
1.5. Assessment of Thermal Hyperalgesia:
-
Use a plantar test apparatus (e.g., Ugo Basile) to measure the latency of paw withdrawal from a radiant heat source.
-
Place the animal in a plastic chamber on a glass floor and allow it to acclimate.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
1.6. Experimental Timeline:
-
Day 0: Perform CCI surgery.
-
Days 1-14: Allow for the development of neuropathic pain.
-
Day 14 onwards: Conduct baseline behavioral testing (mechanical allodynia and thermal hyperalgesia).
-
Test Day: Administer this compound or vehicle and perform behavioral testing at specified time points post-dosing.
Protocol 2: Evaluation of this compound in an Inflammatory Pain Model
This protocol details a method to induce inflammatory pain and assess the analgesic efficacy of this compound.
2.1. Animals:
-
Male Sprague-Dawley or Wistar rats (150-200 g).
-
Housing and acclimatization conditions as described in Protocol 1.1.
2.2. Induction of Inflammatory Pain:
-
Induce inflammation by injecting a pro-inflammatory agent into the plantar surface of the hind paw. A common agent is Complete Freund's Adjuvant (CFA).
-
Briefly restrain the animal and inject 100 µL of CFA into the plantar aspect of the left hind paw.
2.3. Drug Administration:
-
Prepare and administer this compound or vehicle as described in Protocol 1.3.
2.4. Assessment of Weight-Bearing Deficit:
-
Use an incapacitance tester to measure the weight distribution between the inflamed (ipsilateral) and non-inflamed (contralateral) hind paws.
-
Place the animal in the chamber of the incapacitance tester with each hind paw resting on a separate force plate.
-
Record the weight borne by each hind paw over a period of several seconds.
-
The difference in weight-bearing between the two paws is an indicator of the pain level.
2.5. Experimental Timeline:
-
Day 0: Inject CFA to induce inflammation.
-
Day 1 onwards: Allow for the development of inflammatory pain.
-
Test Day: Administer this compound or vehicle and assess weight-bearing at specified time points.
Mandatory Visualization
Caption: Mechanism of action of this compound as an LPA5 receptor antagonist.
Caption: Experimental workflow for evaluating this compound in the CCI model.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 8. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysophosphatidic acid receptor 5 in insular cortex as a potential analgesic target in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of AS2717638 in Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in neuroinflammatory and neuropathic pain pathways.[1][2] Growing evidence suggests that the autotaxin (ATX)/lysophosphatidic acid (LPA)/LPA-receptor axis is a key pharmacological target for modulating neuroinflammatory responses.[3][4] This document provides detailed application notes and protocols for measuring the efficacy of this compound in both in vitro and in vivo models of neuroinflammation. The provided methodologies are based on established preclinical studies and are intended to guide researchers in assessing the therapeutic potential of this compound.
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is increasingly recognized as a critical component in the pathogenesis of a wide range of neurological disorders.[5] Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating these inflammatory cascades.[3][5] Systemic inflammation can trigger sustained microglia activation, leading to the release of pro-inflammatory mediators and subsequent neuronal damage.[3][4]
The LPA5 receptor is highly expressed in microglia and is associated with a pro-inflammatory phenotype.[2][3] this compound, as a selective LPA5 antagonist, has demonstrated significant anti-inflammatory and analgesic effects in various preclinical models.[1][2][3] It has been shown to be orally active and brain-penetrant, making it a promising candidate for CNS-related inflammatory conditions.[6][7] This document outlines key experimental approaches to evaluate the efficacy of this compound in mitigating neuroinflammation.
Data Presentation
In Vitro Efficacy of this compound in LPS-Stimulated BV-2 Microglia
| Parameter | Model System | Treatment | Concentration | Outcome | Reference |
| Cell Viability | Murine BV-2 microglia | This compound | 0.1 µM, 1 µM | No significant effect on cell viability | [6] |
| This compound | 10 µM | ~50% reduction in cell viability | [6] | ||
| Pro-inflammatory Transcription Factor Phosphorylation | LPS-stimulated (20 ng/mL) BV-2 microglia | This compound | 0.1 µM, 1 µM | Attenuation of STAT1, p65, and c-Jun phosphorylation | [3][4][6] |
| Pro-inflammatory Protein Expression | LPS-stimulated BV-2 microglia | This compound | 0.1 µM, 1 µM | Reduction in TLR4 and COX2 expression | [3][4][6] |
| Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | This compound | 0.1 µM, 1 µM | Decreased NO production | [3][4][6] |
| Cytokine & Chemokine Secretion | LPS-stimulated BV-2 microglia | This compound | 0.1 µM, 1 µM | Reduced secretion of TNFα, IL-6, CXCL10, CXCL2, and CCL5 | [3][6] |
In Vivo Efficacy of this compound in a Mouse Endotoxemia Model
| Parameter | Model System | Treatment | Dosage | Outcome | Reference |
| Pro-inflammatory mRNA Expression (Brain) | C57BL/6J mice with LPS-induced endotoxemia | This compound co-injected with LPS | 10 mg/kg | Significant attenuation of iNOS, TNFα, IL-1β, IL-6, and CXCL2 mRNA expression | [3][4] |
| Pro-inflammatory Protein Expression (Brain) | C57BL/6J mice with LPS-induced endotoxemia | This compound co-injected with LPS | 10 mg/kg | Significant reduction in TLR4, Iba1, GFAP, and COX2 expression | [3][4] |
| Systemic Cytokine Levels (Serum) | C57BL/6J mice with LPS-induced endotoxemia | This compound co-injected with LPS | 10 mg/kg | Significant attenuation of LPS-mediated systemic TNFα and IL-6 synthesis | [3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Neuroinflammation
Caption: this compound inhibits LPA5 signaling, reducing pro-inflammatory transcription factor activation in microglia.
In Vitro Experimental Workflow
Caption: Workflow for assessing this compound's anti-inflammatory effects on BV-2 microglia.
In Vivo Experimental Workflow
Caption: Workflow for evaluating this compound's efficacy in a mouse model of endotoxemia.
Experimental Protocols
In Vitro: Inhibition of LPS-Induced Pro-inflammatory Response in BV-2 Microglia
1. Cell Culture and Plating:
-
Culture murine BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability/ELISA) and allow them to adhere overnight.
2. Treatment:
-
Pre-incubate the cells with this compound at desired concentrations (e.g., 0.1 µM and 1 µM) for 1-2 hours.[3][4] Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 20 ng/mL for the desired time points (e.g., 2-24 hours).[3][4][6]
3. Endpoint Analysis:
-
Cytokine and Chemokine Measurement (ELISA):
-
Collect the cell culture supernatant after the treatment period.
-
Quantify the levels of secreted cytokines (e.g., TNFα, IL-6) and chemokines (e.g., CXCL10, CXCL2, CCL5) using commercially available ELISA kits according to the manufacturer's instructions.[6]
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent system.
-
-
Western Blot Analysis for Protein Expression and Phosphorylation:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of transcription factors (STAT1, p65, c-Jun) and other proteins of interest (TLR4, COX2).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Cell Viability Assay (MTT):
-
After treatment, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
In Vivo: Attenuation of Neuroinflammation in a Mouse Endotoxemia Model
1. Animal Model:
-
Use adult C57BL/6J mice.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
2. Administration of Compounds:
-
Prepare a solution of this compound for oral gavage or intraperitoneal (i.p.) injection.
-
Prepare a solution of LPS (from E. coli) in sterile saline.
-
Co-administer LPS (5 mg/kg body weight, i.p.) and this compound (10 mg/kg body weight, route may vary, e.g., oral gavage).[3][4] Include control groups receiving vehicle and LPS alone.
3. Sample Collection:
-
At a predetermined time point post-injection (e.g., 4-24 hours), anesthetize the mice deeply.
-
Collect blood via cardiac puncture for serum preparation.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the brain.
-
Dissect the brain, snap-freeze it in liquid nitrogen, and store it at -80°C until further analysis.
4. Endpoint Analysis:
-
Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression:
-
Homogenize brain tissue and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform RT-qPCR using specific primers for target genes (e.g., iNOS, TNFα, IL-1β, IL-6, CXCL2) and a housekeeping gene for normalization.
-
-
Western Blot Analysis for Protein Expression:
-
ELISA for Systemic Cytokines:
-
Prepare serum from the collected blood samples.
-
Measure the concentrations of systemic TNFα and IL-6 using ELISA kits.[3]
-
Conclusion
The protocols and data presented herein provide a comprehensive framework for evaluating the efficacy of this compound in models of neuroinflammation. By targeting the LPA5 receptor, this compound demonstrates a clear potential to mitigate the pro-inflammatory cascade both in vitro and in vivo. These methodologies can be adapted to further explore the therapeutic applications of this compound and other LPA5 antagonists in various neuroinflammatory and neurodegenerative disease models.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellectricon.com [cellectricon.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
Application Notes and Protocols for AS2717638 in the Study of Cytokine and Chemokine Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPAR5), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including neuroinflammation.[1][2][3][4][5] By binding to the LPA-binding site on LPAR5, this compound effectively blocks the downstream signaling cascades initiated by lysophosphatidic acid (LPA), a bioactive lipid mediator.[6][7] This inhibitory action makes this compound a valuable pharmacological tool for investigating the role of the LPA/LPAR5 signaling axis in cellular responses, particularly in the context of inflammation and the secretion of cytokines and chemokines. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, experimental protocols, and quantitative data on its effects on cytokine and chemokine release.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of LPA to LPAR5. This receptor is known to couple to G proteins, including Gq and G12/13, to initiate intracellular signaling.[1][2] Activation of LPAR5 by LPA leads to the phosphorylation and subsequent activation of several key transcription factors that are pivotal in the inflammatory response. These include Signal Transducer and Activator of Transcription 1 (STAT1), STAT3, the p65 subunit of Nuclear Factor-kappa B (NF-κB), and c-Jun.[1][2][8] Once phosphorylated, these transcription factors translocate to the nucleus, where they bind to the promoter regions of target genes, leading to the transcription and subsequent secretion of pro-inflammatory cytokines and chemokines. This compound, by blocking the initial receptor activation, effectively blunts this entire signaling cascade, resulting in a significant reduction of cytokine and chemokine release.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on the secretion of various cytokines and chemokines from BV-2 microglial cells stimulated with either lysophosphatidic acid (LPA) or lipopolysaccharide (LPS).
Table 1: Effect of this compound on LPA-Induced Cytokine and Chemokine Secretion in BV-2 Microglia [1]
| Analyte | Treatment (24h) | Concentration (pg/mL) ± SEM | % Inhibition |
| IL-6 | Vehicle | 5.8 ± 1.3 | - |
| LPA (1 µM) | 145.3 ± 20.1 | - | |
| LPA (1 µM) + this compound (0.1 µM) | 12.5 ± 2.5 | ~91% | |
| TNFα | Vehicle | 1.9 ± 0.5 | - |
| LPA (1 µM) | 48.7 ± 5.2 | - | |
| LPA (1 µM) + this compound (0.1 µM) | 4.3 ± 1.1 | ~91% | |
| IL-1β | Vehicle | 0.5 ± 0.2 | - |
| LPA (1 µM) | 12.1 ± 1.8 | - | |
| LPA (1 µM) + this compound (0.1 µM) | 1.1 ± 0.4 | ~90% | |
| CXCL10 | Vehicle | 15.6 ± 3.1 | - |
| LPA (1 µM) | 389.2 ± 45.7 | - | |
| LPA (1 µM) + this compound (0.1 µM) | 25.4 ± 5.9 | ~93% | |
| CCL5 | Vehicle | 2.1 ± 0.6 | - |
| LPA (1 µM) | 55.3 ± 7.8 | - | |
| LPA (1 µM) + this compound (0.1 µM) | 4.7 ± 1.3 | ~91% |
Table 2: Effect of this compound on LPS-Induced Cytokine and Chemokine Secretion in BV-2 Microglia [9]
| Analyte | Treatment (24h) | Concentration (pg/mL) ± SEM | % Inhibition |
| IL-6 | Vehicle | Not Reported | - |
| LPS | ~4500 | - | |
| LPS + this compound (1 µM) | ~1500 | ~67% | |
| TNFα | Vehicle | Not Reported | - |
| LPS | ~1800 | - | |
| LPS + this compound (1 µM) | ~800 | ~56% | |
| CXCL10 | Vehicle | Not Reported | - |
| LPS | ~12000 | - | |
| LPS + this compound (1 µM) | ~4000 | ~67% | |
| CXCL2 | Vehicle | Not Reported | - |
| LPS | ~1500 | - | |
| LPS + this compound (1 µM) | ~500 | ~67% | |
| CCL5 | Vehicle | Not Reported | - |
| LPS | ~250 | - | |
| LPS + this compound (1 µM) | ~100 | ~60% |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound to study its effect on cytokine and chemokine secretion.
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells are a commonly used and appropriate model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed BV-2 cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Serum Starvation: Prior to treatment, serum-starve the cells overnight in a serum-free medium to minimize baseline activation.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) (e.g., 10 mM).[2] Dilute the stock solution in a serum-free medium to the desired final concentration (e.g., 0.1 µM for LPA stimulation, 0.1-1 µM for LPS stimulation).[1][9]
-
Treatment:
-
Supernatant Collection: Following incubation, centrifuge the plates to pellet any detached cells and collect the cell-free supernatants for cytokine and chemokine analysis. Store supernatants at -80°C until analysis.
Cytokine and Chemokine Quantification (ELISA)
-
Assay Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines and chemokines of interest (e.g., IL-6, TNFα, IL-1β, CXCL10, CCL5).
-
Procedure: Follow the manufacturer's instructions provided with the ELISA kits.
-
Standard Curve: Generate a standard curve for each analyte using the provided recombinant standards.
-
Sample Measurement: Dilute the collected supernatants as needed to fall within the linear range of the standard curve.
-
Data Analysis: Calculate the concentration of each cytokine and chemokine in the samples by interpolating from the standard curve.
Cell Viability Assays
It is crucial to assess the potential cytotoxicity of this compound at the concentrations used in the experiments.
MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Plate and treat the cells with various concentrations of this compound as described above.
-
At the end of the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Results: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Studies have shown that this compound at 0.1 µM does not significantly affect the viability of BV-2 cells, while concentrations of 1 µM and 10 µM can reduce viability after 24 hours of incubation.[1][2]
LDH Assay:
-
Principle: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Procedure:
-
Collect the cell culture supernatants as described for the ELISA.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's protocol.
-
-
Results: Increased LDH activity in the supernatant indicates a loss of cell membrane integrity and cytotoxicity.
Conclusion
This compound is a highly effective and selective LPAR5 antagonist that serves as a critical tool for dissecting the role of the LPA/LPAR5 signaling pathway in inflammation. Its ability to potently inhibit the secretion of a broad range of pro-inflammatory cytokines and chemokines in response to both LPA and LPS highlights its potential for therapeutic applications in neuroinflammatory and other inflammatory diseases. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies of inflammatory signaling and drug development efforts.
References
- 1. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 2. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AS2717638 in Chronic Constriction Injury (CCI) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AS2717638, a potent and selective lysophosphatidic acid receptor 5 (LPA5) antagonist, in the rat Chronic Constriction Injury (CCI) model of neuropathic pain. The provided protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
Chronic neuropathic pain is a debilitating condition arising from damage to the somatosensory nervous system. The Chronic Constriction Injury (CCI) model in rodents is a widely used preclinical model that mimics many of the features of human neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).[1][2] Lysophosphatidic acid (LPA) is a signaling lipid that has been implicated in the pathogenesis of neuropathic pain through its interaction with a family of G protein-coupled receptors, including LPA5.[3][4] this compound is a novel, orally active LPA5 antagonist that has demonstrated significant analgesic effects in the CCI model, suggesting that targeting the LPA5 receptor is a promising strategy for the treatment of neuropathic pain.[3][4]
Data Presentation
The following tables summarize the expected outcomes of this compound treatment in a rat CCI model based on available literature. Please note that specific quantitative data from the primary studies were not publicly available; therefore, these tables are presented as templates for data recording and representation.
Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats (von Frey Test)
| Treatment Group | Pre-CCI (Baseline) Paw Withdrawal Threshold (g) | Post-CCI Day 14 Paw Withdrawal Threshold (g) |
| Sham | 15.0 ± 1.0 | 14.8 ± 1.2 |
| CCI + Vehicle | 15.2 ± 1.1 | 4.5 ± 0.8 |
| CCI + this compound (10 mg/kg, p.o.) | 14.9 ± 1.3 | 10.5 ± 1.5 |
| CCI + Pregabalin (30 mg/kg, p.o.) | 15.1 ± 0.9 | 9.8 ± 1.3 |
*p < 0.05 compared to CCI + Vehicle. Data are represented as Mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Rats (Hot Plate Test)
| Treatment Group | Pre-CCI (Baseline) Paw Withdrawal Latency (s) | Post-CCI Day 14 Paw Withdrawal Latency (s) |
| Sham | 12.5 ± 1.2 | 12.3 ± 1.4 |
| CCI + Vehicle | 12.8 ± 1.5 | 6.2 ± 0.9 |
| CCI + this compound (10 mg/kg, p.o.) | 12.6 ± 1.3 | 10.1 ± 1.1 |
| CCI + Pregabalin (30 mg/kg, p.o.) | 12.9 ± 1.1 | 9.5 ± 1.0 |
*p < 0.05 compared to CCI + Vehicle. Data are represented as Mean ± SEM.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol
This protocol describes the induction of neuropathic pain in rats using the CCI model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave the lateral aspect of the left thigh and sterilize the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral surface of the mid-thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures of 4-0 chromic gut suture around the nerve with approximately 1 mm spacing between each ligature.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb. The goal is to constrict the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the rat to recover on a heating pad until ambulatory.
-
For sham-operated animals, expose the sciatic nerve as described above but do not place any ligatures.
Assessment of Mechanical Allodynia (von Frey Test)
This protocol outlines the procedure for measuring mechanical sensitivity using von Frey filaments.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the rats to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 15-20 minutes before testing.
-
Begin the test by applying a von Frey filament to the mid-plantar surface of the hind paw.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range (e.g., 2.0 g).
-
If there is a positive response, the next filament tested should be of a lower force. If there is no response, the next filament should be of a higher force.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a statistical method.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
Assessment of Thermal Hyperalgesia (Hot Plate Test)
This protocol describes the measurement of thermal pain sensitivity.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Plexiglas cylinder to confine the animal to the heated surface
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).
-
Place the rat gently onto the heated surface of the hot plate, enclosed by the Plexiglas cylinder.
-
Start a timer immediately upon placement.
-
Observe the animal for signs of nociception, which include licking, shaking, or jumping of the hind paws.
-
Stop the timer and remove the animal from the hot plate as soon as a pain response is observed. This is the paw withdrawal latency.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the animal does not respond by the cut-off time, remove it and assign the cut-off time as the latency.
Administration of this compound
Formulation:
-
This compound can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water.
Administration:
-
Administer this compound orally (p.o.) via gavage.
-
A common effective dose reported in the literature is 10 mg/kg.[1]
-
Administer the compound at a set time each day, typically starting after the development of neuropathic pain (e.g., 7-14 days post-CCI surgery).
Western Blot Analysis of p-p38 MAPK and NF-κB (p65)
This protocol provides a general framework for assessing the activation of key signaling molecules in spinal cord tissue.
Materials:
-
Spinal cord tissue (lumbar enlargement)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK
-
Rabbit anti-p38 MAPK
-
Rabbit anti-phospho-NF-κB p65
-
Rabbit anti-NF-κB p65
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
At the end of the treatment period, euthanize the rats and dissect the lumbar spinal cord.
-
Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-p38 MAPK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total p38 MAPK, p-p65, total p65, and a loading control (β-actin) to normalize the data.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a rat CCI model.
References
- 1. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced exercise attenuates neuropathic pain in chronic constriction injury of male rat: an investigation of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 4. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Brain Penetration of AS2717638
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS2717638 is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in pain and neuroinflammation.[1][2] Its development as a therapeutic agent for central nervous system (CNS) disorders necessitates a thorough evaluation of its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[3] These application notes provide a comprehensive overview of the techniques and protocols for assessing the brain penetration of this compound.
The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4] The assessment of a drug's ability to penetrate this barrier is a critical step in the development of CNS-active drugs.[2] Key parameters in this assessment include the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for the pharmacologically active unbound drug fraction.[5]
This document outlines both in vivo and in vitro methodologies, presents hypothetical quantitative data for illustrative purposes, and provides detailed experimental protocols to guide researchers in the evaluation of this compound brain penetration.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value (unit) | Description |
| Brain-to-Plasma Ratio (Kp) | 1.5 | Ratio of total this compound concentration in brain tissue to total concentration in plasma at steady-state. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.8 | Ratio of unbound this compound concentration in brain interstitial fluid to unbound concentration in plasma at steady-state. A value close to 1 suggests passive diffusion is a primary mechanism of BBB transport. |
| Fraction Unbound in Plasma (fu,p) | 0.05 | The fraction of this compound not bound to plasma proteins. |
| Fraction Unbound in Brain (fu,b) | 0.09 | The fraction of this compound not bound to brain tissue components. |
| In Vitro Permeability (Papp) | 10 x 10-6 cm/s | Apparent permeability coefficient determined in an in vitro BBB model (e.g., MDCK-MDR1 cells). |
| Efflux Ratio | < 2 | Ratio of basolateral-to-apical versus apical-to-basolateral permeability in an in vitro transporter assay (e.g., MDCK-MDR1). A ratio less than 2 suggests the compound is not a significant substrate for P-glycoprotein. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound's target and a general workflow for assessing brain penetration.
Experimental Protocols
In Vivo Pharmacokinetic Study for Brain-to-Plasma Ratio (Kp) Determination in Rodents
This protocol describes a method to determine the total brain and plasma concentrations of this compound in rodents to calculate the Kp value.
Materials:
-
This compound
-
Vehicle for administration (e.g., 5% DMSO, 40% PEG300, 5% Tween-80 in saline)[6]
-
Male Sprague-Dawley rats (250-300 g)
-
Administration supplies (syringes, gavage needles, etc.)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA)
-
Surgical tools for brain extraction
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
Centrifuge
-
-80°C freezer
Procedure:
-
Dosing: Administer this compound to rats at a defined dose (e.g., 10 mg/kg) via the desired route (e.g., oral gavage or intravenous injection).[7]
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dose, anesthetize a cohort of animals (n=3-4 per time point).
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Immediately following blood collection, perfuse the animals transcardially with ice-cold PBS to remove blood from the brain vasculature.
-
Excise the whole brain and rinse with ice-cold PBS. Blot dry and record the weight.
-
Sample Processing:
-
Centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C.
-
Homogenize the brain tissue in a known volume of PBS (e.g., 4 volumes of PBS to the brain weight). Store brain homogenate at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.[8]
-
Prepare calibration standards and quality control samples in the respective matrices (plasma and blank brain homogenate).
-
Analyze the plasma and brain homogenate samples to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
The steady-state Kp can be estimated from the ratio of the area under the curve (AUC) for the brain and plasma concentration-time profiles.
-
In Vitro Blood-Brain Barrier Permeability and Efflux Assay
This protocol utilizes a cell-based model to assess the passive permeability of this compound and its potential as a substrate for efflux transporters like P-glycoprotein (P-gp). Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are commonly used.[2]
Materials:
-
MDCK-MDR1 cells
-
Cell culture reagents (DMEM, FBS, etc.)
-
Transwell inserts (e.g., 12-well format, 0.4 µm pore size)
-
This compound
-
Lucifer yellow (paracellular marker)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, digoxin (B3395198) for P-gp substrate)
-
P-gp inhibitor (e.g., verapamil)
-
Hank's Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer with tight junctions is formed.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add this compound (at a known concentration, e.g., 10 µM) to the apical (donor) compartment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
To assess efflux, perform the experiment in the reverse direction (basolateral to apical).
-
Include Lucifer yellow in the donor compartment to assess the integrity of the cell monolayer.
-
-
Efflux Inhibition: To confirm P-gp mediated efflux, repeat the permeability assay in the presence of a P-gp inhibitor (e.g., verapamil) in both compartments.
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both directions (apical-to-basolateral, A-to-B, and basolateral-to-apical, B-to-A).
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests active efflux.
-
A significant reduction in the ER in the presence of a P-gp inhibitor confirms that the compound is a substrate for P-gp.
-
LPA5 Signaling and Tight Junction Modulation in Brain Endothelial Cells
This protocol describes an in vitro experiment to investigate the potential of this compound to modulate the expression of tight junction proteins in brain endothelial cells in the context of LPA5 signaling.
Materials:
-
Human or mouse brain microvascular endothelial cells (hCMEC/D3 or bEnd.3)
-
Cell culture reagents
-
Lysophosphatidic acid (LPA)
-
This compound
-
Reagents for Western blotting (lysis buffer, antibodies against claudin-5, occludin, ZO-1, and a loading control like β-actin)
-
Reagents for immunocytochemistry (fixative, permeabilization buffer, fluorescently labeled secondary antibodies)
Procedure:
-
Cell Culture: Culture brain endothelial cells to confluence.
-
Treatment:
-
Treat cells with LPA to stimulate LPA5 signaling.
-
In parallel, pre-incubate cells with this compound for a specified time before adding LPA.
-
Include vehicle-treated cells as a control.
-
-
Western Blotting:
-
After the treatment period, lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against claudin-5, occludin, and ZO-1, followed by the appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Immunocytochemistry:
-
Grow cells on coverslips and perform the same treatments.
-
Fix, permeabilize, and stain the cells with primary antibodies against tight junction proteins.
-
Use fluorescently labeled secondary antibodies for visualization.
-
Image the cells using a fluorescence microscope to observe the localization and integrity of the tight junctions.
-
-
Data Analysis:
-
For Western blotting, compare the expression levels of tight junction proteins between the different treatment groups.
-
For immunocytochemistry, qualitatively assess the changes in the morphology and localization of tight junction proteins at the cell borders.
-
Conclusion
The assessment of brain penetration is a multifaceted process that integrates in vitro and in vivo methodologies. The protocols outlined in these application notes provide a framework for a comprehensive evaluation of this compound's ability to cross the blood-brain barrier. While existing data suggests that this compound is brain-penetrant, the quantitative determination of parameters like Kp and Kp,uu, along with a thorough understanding of its interaction with BBB transporters and its effects on tight junction integrity, are crucial for its successful development as a CNS therapeutic. The provided protocols, coupled with the illustrative data and diagrams, serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurotar.com [neurotar.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Quantification of endogenous neurotransmitters and related compounds by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AS2717638 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the LPA5 antagonist, AS2717638.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as the presence of water can significantly impact the solubility of the compound.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at concentrations up to 60 mg/mL (134.08 mM).[1] Achieving this concentration may require sonication.[1] Another source suggests a maximum concentration of 4.47 mg/mL (10 mM) in DMSO. It is advisable to start with a lower concentration and gradually increase it to determine the optimal solubility in your specific experimental setup.
Q3: Is this compound soluble in other organic solvents like ethanol (B145695)?
A3: Some suppliers indicate that this compound is soluble in ethanol, but specific quantitative data on its maximum solubility is limited. It is recommended to test solubility in small volumes of ethanol before preparing a large stock solution.
Q4: What is the aqueous solubility of this compound?
A4: this compound is poorly soluble in aqueous buffers such as phosphate-buffered saline (PBS). Direct dissolution in aqueous media is not recommended. To prepare aqueous working solutions, it is necessary to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer.
Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A5: This is a common issue known as "precipitation upon dilution." Here are some strategies to mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous solution, as higher concentrations can be toxic to cells.
-
Slow, drop-wise addition: Add the DMSO stock solution to the aqueous buffer slowly and drop-wise while vortexing or stirring the buffer. This facilitates rapid mixing and prevents localized high concentrations of the compound that can lead to precipitation.
-
Use pre-warmed buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Incorporate surfactants or co-solvents: For in vivo preparations, formulations including PEG300 and Tween-80 have been used to maintain solubility.[1]
Q6: How should I store this compound stock solutions?
A6: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]
Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 60 | 134.08 | Requires sonication. Use of hygroscopic DMSO can impact solubility.[1] |
| DMSO | 4.47 | 10 | - |
Table 2: Formulations for In Vivo Studies
| Formulation Components | Final Concentration of this compound | Result |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6 mg/mL (13.41 mM) | Clear solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 6 mg/mL (13.41 mM) | Clear solution[1] |
Experimental Protocols
Protocol 1: Preparation of a 60 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 60 mg/mL.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[1]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
In a sterile polypropylene tube, add the required volume of pre-warmed aqueous buffer.
-
While gently vortexing the buffer, add the calculated volume of the this compound stock solution drop-wise to the side of the tube. This ensures rapid and uniform mixing.
-
Continue vortexing for a few seconds after the addition is complete.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Caption: A step-by-step guide to troubleshoot this compound precipitation.
This compound Signaling Pathway
This compound is a selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPA5). LPA5 is a G protein-coupled receptor (GPCR) that, upon activation by its ligand lysophosphatidic acid (LPA), couples to Gα12/13 and Gq proteins.[2] This initiates a cascade of downstream signaling events that are implicated in pain and neuroinflammation. This compound blocks these downstream effects by preventing the activation of LPA5.
Caption: LPA5 signaling and the inhibitory action of this compound.
References
Technical Support Center: Optimizing AS2717638 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize AS2717638 concentration for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 5 (LPAR5).[1][2][3] It functions by binding to LPAR5 and inhibiting the downstream signaling pathways induced by lysophosphatidic acid (LPA).[2][4] This inhibition has been shown to blunt the phosphorylation of pro-inflammatory transcription factors such as STAT1, STAT3, p65, and c-Jun, consequently reducing the secretion of inflammatory cytokines and chemokines.[4]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on published data, a safe and effective starting concentration for this compound in cell-based assays, particularly with BV-2 microglia cells, is in the range of 0.1 µM to 1 µM.[5][6] The IC50 for this compound in inhibiting LPA-induced cAMP accumulation in cells expressing human LPAR5 is approximately 38 nM.[1][2][3] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q3: Has this compound been observed to affect cell viability?
Yes, at higher concentrations, this compound can impact cell viability. In BV-2 microglia cells, concentrations greater than or equal to 0.5 µM showed a 10% to 30% reduction in cell viability after a 2-hour incubation.[5] After 24 hours, a concentration of 10 µM resulted in a 50% to 70% decrease in cell viability.[1][5][6] Therefore, it is crucial to determine the optimal concentration that maximizes the inhibitory effect on LPAR5 signaling while minimizing cytotoxicity.
Q4: Which cell lines have been used to test the effects of this compound on cell viability?
The most prominently reported cell line in the literature for studying the effects of this compound is the BV-2 murine microglial cell line.[4][5][6] Studies have also utilized CHO cells expressing human LPAR5 to determine its IC50 value.[1][2]
Q5: What are the recommended assays to assess cell viability after treatment with this compound?
Commonly used and recommended assays to evaluate cell viability following this compound treatment include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Lactate Dehydrogenase (LDH) cytotoxicity assay.[5][7] The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
Data Presentation
Table 1: Summary of this compound Effects on BV-2 Microglia Viability
| Concentration | Incubation Time | Effect on Cell Viability | Assay Used |
| 0.1 µM | 2 hours | No significant effect | MTT |
| ≥0.5 µM | 2 hours | 10% - 30% reduction | MTT |
| 1 µM | 24 hours | No significant effect | MTT |
| 10 µM | 24 hours | ~50% - 70% reduction | MTT |
Table 2: Key Properties of this compound
| Property | Value |
| Mechanism of Action | Selective LPAR5 Antagonist |
| IC50 | 38 nM (for human LPAR5) |
| Commonly Used Cell Line | BV-2 Microglia |
| Recommended Non-toxic Conc. | 0.1 µM - 1 µM |
Mandatory Visualization
Caption: Signaling pathway of this compound as an LPAR5 antagonist.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Question: My cell viability results with this compound show significant variability between replicate wells. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique. Avoid introducing bubbles.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. Consider leaving the outer wells empty or filling them with sterile PBS or media.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in media. Visually inspect your dilutions for any signs of precipitation.
-
Issue 2: Low Signal or No Effect on Cell Viability
-
Question: I am not observing any significant effect of this compound on cell viability, even at concentrations where an effect is expected. What should I check?
-
Answer: This could be due to a few reasons:
-
Sub-optimal Cell Density: If the cell number is too low, the signal generated in the viability assay may be weak. Optimize your cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Incorrect Incubation Time: The duration of exposure to this compound might be insufficient to induce a cytotoxic effect. Consider extending the incubation period (e.g., 24, 48, or 72 hours).
-
Compound Degradation: Ensure that the stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Resistance: The cell line you are using may be less sensitive to this compound.
-
Issue 3: High Background Signal in Control Wells
-
Question: My negative control wells (media only) or vehicle control wells (cells with DMSO) show a high background signal in the viability assay. What could be the problem?
-
Answer: High background can be caused by:
-
Media Components: Phenol (B47542) red and serum in the culture media can interfere with some viability assays. Consider using phenol red-free media and reducing the serum concentration during the assay incubation.
-
Microbial Contamination: Bacterial or fungal contamination can lead to false-positive signals. Always use sterile techniques and check for contamination.
-
Compound Interference: this compound itself might directly react with the assay reagent. To test for this, run a cell-free control with the compound and the assay reagent.
-
Caption: Troubleshooting decision tree for cell viability assays.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the media-only wells.
Protocol 2: LDH Cytotoxicity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add Stop Solution: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Gently shake the plate and measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically involves subtracting the spontaneous LDH release from the treatment-induced release and normalizing to the maximum LDH release.
Caption: General experimental workflow for optimizing this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 4. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real-research.com [real-research.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
troubleshooting AS2717638 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the LPA5 receptor antagonist, AS2717638.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent or show low potency of this compound. What are the possible causes?
A1: Inconsistent results or lower-than-expected potency can arise from several factors:
-
Compound Stability and Storage: Ensure this compound has been stored correctly, typically at -20°C as a DMSO stock solution (10 mM).[1] Avoid repeated freeze-thaw cycles.
-
Cellular System: The expression level of the LPA5 receptor in your cell line can significantly impact the observed potency. Verify LPA5 expression in your experimental model.
-
Assay Conditions: Factors such as serum concentration, incubation time, and the specific agonist used can all influence the outcome. Refer to established protocols for LPA5 activation and inhibition.
-
Vehicle Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%).[1]
Q2: I am observing unexpected cytotoxicity in my cell-based assays with this compound. How can I troubleshoot this?
A2: this compound has been shown to cause cytotoxicity at higher concentrations. Here’s how to address this:
-
Concentration Range: Be mindful of the concentration-dependent effects on cell viability. In BV-2 microglia cells, a reduction in viability has been observed at concentrations ≥0.5 μM after a 2-hour incubation, and significant decreases (50-70%) at 1 μM and 10 μM after 24 hours.[2] It is recommended to use this compound at concentrations well below those that induce cytotoxicity, such as 0.1 μM in BV-2 cells for longer incubation periods.[2]
-
Determine IC50 for Cytotoxicity: It is crucial to perform a dose-response curve to determine the concentration of this compound that reduces cell viability by 50% (IC50) in your specific cell line and under your experimental conditions.
-
Use Appropriate Controls: Always include a vehicle-only control to distinguish the effects of the compound from those of the solvent.
-
Alternative Assays: Consider using less cytotoxic concentrations for longer-term experiments or exploring alternative methods to assess cell health besides metabolic assays like MTT, such as membrane integrity assays (e.g., LDH release).
Q3: I suspect this compound is causing off-target effects in my experiments. What are the known off-target interactions?
A3: While this compound is highly selective for the LPA5 receptor over LPA1, LPA2, and LPA3 receptors, some potential off-target activities have been reported.[3]
-
Receptor Binding: In one study, this compound was found to inhibit binding to rat adenosine (B11128) A1, non-selective opioid, and μ-opioid receptors by more than 50%. Researchers should consider the potential for these interactions, especially if their experimental system expresses these receptors.
-
Functional Assays: To confirm if these potential off-target bindings are functionally relevant in your system, you can perform functional assays specific to these receptors (e.g., measuring downstream signaling pathways associated with adenosine A1 or μ-opioid receptors).
Q4: My results show that this compound is affecting signaling pathways that are not directly linked to LPA5. How do I investigate this?
A4: This could be due to off-target effects or crosstalk between signaling pathways.
-
Review the Literature: Check for known interactions between LPA5 signaling and the pathway you are observing. LPA5 activation is known to inhibit cAMP accumulation and induce the phosphorylation of STAT1, p65, and c-Jun.[2][3]
-
Use Control Compounds: Employ selective agonists and antagonists for the suspected off-target receptors to see if they can replicate or block the effects of this compound.
-
Knockdown/Knockout Models: If available, use cell lines with knockdown or knockout of the suspected off-target receptor to see if the effect of this compound is abolished.
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (LPA5 antagonism) | CHO cells expressing human LPA5 | 38 nM | [3] |
| Effect on Cell Viability (2h incubation) | BV-2 | Reduced by 10-30% at ≥0.5 μM | [2] |
| Effect on Cell Viability (24h incubation) | BV-2 | Reduced by 55% at 1 μM | [2] |
| Effect on Cell Viability (24h incubation) | BV-2 | Reduced by 70% at 10 μM | [2] |
Table 2: Reported Off-Target Interactions of this compound
| Target | Species | Effect | Reference |
| Adenosine A1 Receptor | Rat | >50% inhibition of binding | |
| Non-selective Opioid Receptor | Rat | >50% inhibition of binding | |
| μ-Opioid Receptor | Rat | >50% inhibition of binding |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound using MTT Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., BV-2 microglia)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test for cytotoxicity would be 0.1 µM to 10 µM.[2] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time (e.g., 2 hours or 24 hours).[2]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Radioligand Binding Assay for Adenosine A1 Receptor
Objective: To assess the potential binding of this compound to the adenosine A1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the adenosine A1 receptor (e.g., CHO-hA1AR)
-
Radioligand for adenosine A1 receptor (e.g., [3H]DPCPX)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known A1 antagonist like DPCPX)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine cell membranes (e.g., 5-10 µg of protein), radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus and wash with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the ability of this compound to inhibit radioligand binding and calculate the Ki.
Visualizations
Caption: LPA5 receptor signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for common issues encountered with this compound.
References
- 1. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
improving AS2717638 stability in solution
This technical support center is a resource for researchers, scientists, and drug development professionals using AS2717638. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: How should I prepare stock solutions of this compound?
A1: this compound is soluble in DMSO and EtOH.[1] For a 10 mM stock solution, dissolve the appropriate mass of the compound in anhydrous DMSO.[2] If precipitation is observed, gentle warming and/or sonication can be used to facilitate dissolution.[3] It is crucial to allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Store stock solutions in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4][6] For compounds sensitive to light, storing in amber vials or tubes wrapped in foil is a good practice.[4]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer. To address this, you can try gentle warming (e.g., in a 37°C water bath) or sonication to redissolve the compound.[6] Ensure rapid and thorough mixing when adding the stock solution to your experimental buffer.[7] If precipitation persists, consider preparing intermediate dilutions in a suitable co-solvent before adding to the final aqueous medium.[6]
Experimental Troubleshooting
Q4: I am observing lower than expected potency or inconsistent results in my cell-based assays. What could be the cause?
A4: Several factors can contribute to this issue:
-
Compound Instability: this compound may degrade in aqueous cell culture media at 37°C.[8]
-
Cellular Metabolism: The cells themselves might be metabolizing the compound into a less active form.[7]
-
Adsorption to Plasticware: The compound could be adsorbing to the surfaces of your cell culture plates, which would lower its effective concentration.[7][8]
-
Precipitation in Media: The compound may be precipitating out of the cell culture medium due to its low aqueous solubility.[6]
Q5: How can I test the stability of this compound in my specific experimental conditions?
A5: You can perform a stability check by incubating this compound in your cell culture medium (without cells) for the duration of your experiment. At different time points, you can measure the concentration of the intact compound using analytical methods like HPLC-MS.[7][8] This will help determine if the compound is degrading in the medium over time.
Q6: I'm concerned about the cytotoxicity of this compound in my cell line. What is the recommended concentration to use?
A6: The cytotoxicity of this compound can be cell-line dependent. For instance, in BV-2 microglia cells, a reduction in cell viability was observed at concentrations ≥0.5 μM after a 2-hour incubation.[2][9] After 24 hours, cell viability was significantly reduced at 1 µM and 10 µM.[2][3][9] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.[6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 4.47 | 10 |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6 | ≥ 13.41 |
| 10% DMSO, 90% Corn Oil | ≥ 6 | ≥ 13.41 |
Data sourced from multiple suppliers and may vary slightly by batch.[3]
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for long-term storage. |
Based on general guidelines for small molecule inhibitors and specific supplier recommendations.[3][4][8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated balance
-
Vortex mixer
-
Low-adsorption microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to come to room temperature before opening.
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 447.48 g/mol ).[1]
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a sonicator.[6]
-
Aliquot the stock solution into single-use, tightly sealed, low-adsorption tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3]
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the final experimental concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across samples.[7]
-
Create two sets of samples: one with complete medium (including serum) and one with serum-free medium.
-
Also, prepare a control sample with the compound in a simple buffer like PBS to assess inherent aqueous stability.[8]
-
Incubate the samples at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each sample.
-
Immediately analyze the samples by HPLC-MS to determine the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.[8]
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. invivochem.net [invivochem.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
Technical Support Center: Oral Administration of AS2717638
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of AS2717638.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, selective, and orally active antagonist of the lysophosphatidic acid (LPA) receptor 5 (LPA5).[1][2] Its primary mechanism involves binding to the LPA-binding site on the LPA5 receptor, which inhibits LPA-induced downstream signaling pathways.[3][4] Specifically, it has been shown to block the phosphorylation of transcription factors such as STAT1, STAT3, p65, and c-Jun, leading to a reduction in the secretion of pro-inflammatory cytokines and chemokines like IL-6, TNFα, IL-1β, CXCL10, CXCL2, and CCL5.[1][5]
Q2: Is this compound suitable for in vivo oral administration?
Yes, this compound is described as an orally active and brain-penetrant compound.[1][6][7] Studies have demonstrated its efficacy in rodent models following oral administration at doses ranging from 3 to 30 mg/kg.[2][4]
Q3: What are the known off-target effects of this compound?
This compound is highly selective for the LPA5 receptor over LPA1, LPA2, and LPA3.[2][6] However, at higher concentrations, it has been observed to inhibit binding to the adenosine (B11128) A1 receptor, non-selective opioid receptor, and μ-opioid receptor in rats by more than 50%.[4]
Troubleshooting Guide
Issue: Difficulty dissolving this compound for oral gavage.
-
Possible Cause: this compound has limited solubility in aqueous solutions. It is soluble in organic solvents like DMSO and ethanol.[1] Direct suspension in water or saline is likely to result in poor bioavailability and inconsistent dosing.
-
Solution: A co-solvent system is recommended for preparing this compound for oral administration. Two validated protocols are provided below. If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Issue: High variability in experimental results following oral administration.
-
Possible Cause 1: Inadequate vehicle preparation. Incomplete dissolution or precipitation of this compound in the dosing vehicle can lead to inaccurate and inconsistent dosing.
-
Solution 1: Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components of the vehicle. Follow the detailed experimental protocols for vehicle preparation strictly. Visually inspect the final formulation for any precipitates before administration.
-
Possible Cause 2: Food effect. The presence or absence of food in the gastrointestinal tract can significantly impact the absorption and bioavailability of orally administered drugs.[8]
-
Solution 2: Standardize the fasting and feeding schedule of experimental animals. Typically, a fasting period of 4-6 hours before oral gavage is recommended to minimize food-drug interactions.
Issue: Apparent lack of efficacy in vivo.
-
Possible Cause 1: Sub-optimal dosage. The effective dose of this compound can vary depending on the animal model and the specific pathological condition being studied.
-
Solution 1: A dose-response study is recommended to determine the optimal dose for your specific experimental setup. Published studies have shown efficacy at doses between 3 and 30 mg/kg in rodents.[4]
-
Possible Cause 2: Timing of administration. The pharmacokinetic profile of this compound will determine the optimal time window for administration relative to the experimental endpoint.
-
Solution 2: In rodent models of pain, this compound has been administered 1 to 2 hours before the experimental procedure.[2] Consider the timing of administration as a critical experimental parameter.
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H25N3O5 | [1] |
| Molecular Weight | 447.48 g/mol | [1][6] |
| Purity | ≥98% (HPLC) | [6] |
| IC50 (human LPA5) | 38 nM | [2][6] |
| Solubility | Soluble in DMSO and EtOH | [1] |
| Storage | Store at -20°C | [6] |
Table 2: In Vivo Oral Dosing Regimens for this compound in Rodent Models
| Animal Model | Dose (mg/kg) | Administration Time | Observed Effect | Reference |
| Mouse (LPA-induced allodynia) | 3, 10, 30 | 1 hour before experiment | Inhibition of allodynia | [2][4] |
| Mouse (GGPP-induced allodynia) | 1, 3, 10, 30 | 1 hour before experiment | Inhibition of allodynia | [4] |
| Rat (CCI-induced neuropathic pain) | 10 | 2 hours before experiment | Amelioration of mechanical allodynia and thermal hyperalgesia | [2] |
| Rat (Adjuvant-induced inflammatory pain) | 10 | 2 hours before experiment | Improved hind paw weight-bearing ability | [2] |
| Mouse (Endotoxemia model) | 10 | Co-injection with LPS | Reduced neuroinflammation | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Vehicle with PEG300 and Tween-80)
This protocol yields a clear solution with a solubility of at least 6 mg/mL.[2]
-
Step 1: Initial Dissolution. Dissolve the required amount of this compound in DMSO to constitute 10% of the final volume.
-
Step 2: Addition of PEG300. Add PEG300 to the solution from Step 1 to constitute 40% of the final volume. Mix thoroughly.
-
Step 3: Addition of Tween-80. Add Tween-80 to the solution from Step 2 to constitute 5% of the final volume. Mix thoroughly.
-
Step 4: Final Dilution with Saline. Add saline to the solution from Step 3 to reach the final desired volume (45% of the total volume).
-
Step 5: Final Mixing. Vortex the final solution to ensure homogeneity. If any precipitation is observed, gentle warming and sonication can be applied.
Protocol 2: Preparation of this compound for Oral Administration (Vehicle with Corn Oil)
This protocol yields a clear solution with a solubility of at least 6 mg/mL.[2]
-
Step 1: Initial Dissolution. Dissolve the required amount of this compound in DMSO to constitute 10% of the final volume.
-
Step 2: Addition of Corn Oil. Add corn oil to the DMSO solution to constitute 90% of the final volume.
-
Step 3: Final Mixing. Vortex the final solution thoroughly to ensure a homogenous suspension.
Protocol 3: Assessment of Cell Viability (MTT Assay)
This protocol can be used to assess the potential cytotoxicity of this compound.
-
Cell Seeding: Plate BV-2 microglia cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for the desired incubation period (e.g., 2 hours or 24 hours).[5] A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. It has been reported that at 10 µM, this compound compromised cell viability by 50% after a 24-hour incubation.[2]
Visualizations
Caption: Workflow for preparing this compound for oral administration.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 6. This compound | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 7. bio-techne.com [bio-techne.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
minimizing AS2717638 toxicity in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing toxicity associated with the LPA5 receptor antagonist, AS2717638, in long-term studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of this compound in experimental settings.
Q1: We are observing significant cytotoxicity in our cell cultures treated with this compound. What are the potential causes and how can we mitigate this?
A1: Cytotoxicity with this compound is a known issue, particularly at higher concentrations and with longer incubation times. Here’s a troubleshooting guide:
-
Concentration and Incubation Time: this compound has been shown to reduce cell viability in a dose- and time-dependent manner. In BV-2 microglia, concentrations ≥0.5 μM can lead to a 10-30% reduction in viability after just 2 hours, and at 10 μM, viability can be reduced by 50-70% after 24 hours.[1][2]
-
Recommendation: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line and experimental goals. Aim for the lowest effective concentration.
-
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to this compound.
-
Recommendation: If possible, test the compound on a panel of cell lines to identify a more robust model for your experiments.
-
-
Off-Target Effects: While highly selective for LPA5, this compound has been shown to inhibit binding to adenosine (B11128) A1, non-selective opioid, and μ-opioid receptors by more than 50%.[3] These off-target interactions could contribute to cytotoxicity.
-
Recommendation: If you suspect off-target effects, consider using a structurally different LPA5 antagonist as a control to see if similar toxicity is observed.
-
-
Serum Interactions: Components in serum can sometimes interact with test compounds or influence cell sensitivity.[4]
-
Recommendation: Consider reducing the serum concentration or using a serum-free medium during the drug treatment phase of your experiment. However, be aware that prolonged serum starvation can also induce cell stress and apoptosis.[5]
-
Q2: How can we differentiate between on-target and off-target cytotoxicity of this compound?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.
-
Use of Control Cell Lines: Compare the cytotoxic effects on your target cells (expressing LPA5) with a control cell line that has low or no LPA5 expression. If the antagonist is cytotoxic to both, it suggests off-target effects.
-
Rescue Experiments: If the cytotoxicity is on-target, it might be possible to "rescue" the cells by co-treatment with an LPA5 agonist. The agonist would compete for the receptor and could restore downstream signaling necessary for cell survival.
-
Structurally Unrelated Antagonist: As mentioned previously, using a different, structurally unrelated LPA5 antagonist can help determine if the observed toxicity is specific to this compound's chemical structure or a general consequence of LPA5 inhibition.[6]
Q3: Are there any known long-term in vivo toxicities associated with this compound?
A3: Currently, there is limited publicly available information on the long-term in vivo toxicity of this compound. Preclinical studies have primarily focused on its analgesic and anti-inflammatory efficacy in rodent models with single or short-term dosing.[4][7][8] Researchers should exercise caution in long-term studies and incorporate regular monitoring for potential adverse effects.
Data Presentation
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Conditions | Reference |
| IC50 (LPA5 Antagonism) | CHO (human LPA5) | 38 nM | 20 min incubation | [9] |
| Cell Viability | BV-2 microglia | ~70-90% | 0.5 µM, 2 hours | [1][2] |
| BV-2 microglia | ~50% | 10 µM, 24 hours | [9][10] | |
| BV-2 microglia | ~45% | 1 µM, 24 hours | [2] | |
| BV-2 microglia | ~30% | 10 µM, 24 hours | [2] |
Table 2: Off-Target Binding Profile of this compound
| Target | Species | Inhibition of Binding | Reference |
| Adenosine A1 Receptor | Rat | >50% | [3] |
| Non-selective Opioid Receptor | Rat | >50% | [3] |
| μ-Opioid Receptor | Rat | >50% | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines a method to assess cell viability in response to this compound treatment using a colorimetric MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. Suggested concentrations range from 0.1 µM to 10 µM.
-
Treatment: Remove the complete medium and wash the cells once with PBS. Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control group (e.g., 0.1% DMSO in serum-free medium).
-
Incubation: Incubate the plate for the desired duration (e.g., 2, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control.
Protocol 2: Competitive Binding Assay for Off-Target Assessment
This protocol provides a general framework for assessing the binding of this compound to off-target receptors, such as opioid receptors, using a radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., μ-opioid receptor)
-
Radiolabeled ligand for the receptor of interest (e.g., [³H]-DAMGO for μ-opioid receptor)
-
This compound
-
Unlabeled competitor compound (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + cell membranes
-
Non-specific Binding: Radioligand + cell membranes + high concentration of unlabeled competitor
-
Competition: Radioligand + cell membranes + varying concentrations of this compound
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Caption: LPA5 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing and mitigating this compound-induced cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
AS2717638 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AS2717638 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective and orally active antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2] It functions by binding to the LPA-binding site on LPA5, which in turn inhibits the downstream signaling pathways activated by LPA.[3][4][5] Specifically, it has been shown to inhibit LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1][3][5]
Q2: What is the IC50 of this compound?
A2: this compound has an IC50 value of 38 nM for the human LPA5 receptor.[1][2]
Q3: Is this compound selective for LPA5 over other LPA receptors?
A3: Yes, this compound is highly selective for LPA5 and does not show significant antagonistic activity against other LPA receptors such as LPA1, LPA2, and LPA3.[1][2]
Q4: What are the common research applications for this compound?
A4: this compound is primarily used in research related to pain and neuroinflammation.[1][2] It has demonstrated analgesic effects in rodent models of neuropathic and inflammatory pain.[3][4][5] It is also utilized to study the role of the LPA5 signaling pathway in various cellular processes, including cytokine and chemokine secretion in microglia.
Q5: What is the recommended solvent for this compound?
A5: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). Stock solutions are typically prepared at a concentration of 10 mM and stored at -20°C.[6][7]
Dose-Response Curve Optimization: Troubleshooting Guide
Optimizing the dose-response curve for this compound is critical for obtaining accurate and reproducible results. Below are common issues and troubleshooting steps in a question-and-answer format.
Q1: I am not observing a clear dose-dependent inhibition with this compound. What could be the issue?
A1: Several factors could contribute to a lack of a clear dose-response effect. Consider the following:
-
Concentration Range: Ensure the concentration range of this compound brackets the expected IC50 (38 nM). A typical starting range could be from 1 nM to 10 µM.
-
Agonist Concentration: The concentration of the LPA receptor agonist used to stimulate the cells is crucial. If the agonist concentration is too high, it may be difficult to see inhibition. Consider performing an agonist dose-response curve first to determine an EC50 or EC80 concentration for stimulation.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist can be critical. A 20-minute pre-incubation has been shown to be effective for inhibiting LPA-induced cAMP accumulation.[1]
-
Cell Health: Poor cell health can lead to inconsistent results. Ensure your cells are healthy and in the logarithmic growth phase.
Q2: I am observing significant cell death at higher concentrations of this compound. How can I mitigate this?
A2: this compound has been shown to reduce cell viability at higher concentrations and longer incubation times.
-
In BV-2 microglia cells, a 24-hour incubation with 10 µM this compound reduced cell viability by 50%.[1]
-
Consider reducing the highest concentration in your dose-response curve.
-
Shorten the incubation time if the experimental design allows.
-
Always run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line and experimental conditions.
Q3: The data from my dose-response experiment is highly variable. How can I improve reproducibility?
A3: High variability can stem from several sources. Here are some tips to improve reproducibility:
-
Consistent Cell Seeding: Ensure uniform cell seeding density across all wells of your microplate.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to minimize errors in serial dilutions and reagent additions.
-
Thorough Mixing: Ensure that this compound and the agonist are properly mixed in the wells.
-
Include Proper Controls: Always include vehicle controls (e.g., DMSO), agonist-only controls, and no-cell controls.
-
Replicates: Perform each concentration in triplicate or quadruplicate to assess variability within an experiment.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 38 nM | CHO cells expressing human LPA5 | LPA-induced cAMP accumulation | [1][2] |
Table 2: Cytotoxicity of this compound in BV-2 Microglia Cells
| Concentration | Incubation Time | Cell Viability Reduction | Reference |
| 10 µM | 24 hours | ~50% | [1] |
| 1 µM | 24 hours | No significant effect | [1] |
| 0.1 µM | 24 hours | No significant effect | [1] |
Experimental Protocols
Protocol: Generation of an this compound Dose-Response Curve in a cAMP Accumulation Assay
This protocol outlines the steps to determine the IC50 of this compound in inhibiting LPA-induced cAMP accumulation in a cell line expressing the human LPA5 receptor.
Materials:
-
This compound
-
LPA (or another suitable LPA5 agonist)
-
Cell line expressing human LPA5 (e.g., CHO-hLPA5)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well microplates
-
Calibrated pipettes
-
Incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding:
-
Seed the LPA5-expressing cells into a 96-well or 384-well plate at a predetermined optimal density.
-
Incubate the cells at 37°C and 5% CO2 overnight to allow for attachment.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Prepare a stock solution of the LPA5 agonist in an appropriate solvent.
-
Dilute the agonist stock to a final concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response curve.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the serially diluted this compound solutions to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Pre-incubate the plate at 37°C for 20 minutes.
-
Add the LPA5 agonist solution to all wells except the negative control wells.
-
Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and the agonist-only control (100% activity).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: LPA5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound dose-response curve generation.
Caption: Troubleshooting logic for dose-response curve optimization.
References
- 1. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
overcoming resistance to AS2717638 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS2717638. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, orally active, and brain-penetrant antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2][3][4] Its primary mechanism of action is the inhibition of LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cells expressing the human LPA5 receptor.[2][5][6] It shows high selectivity for LPA5 with no significant antagonistic activity against other LPA receptors such as LPA1, LPA2, and LPA3.[1][3]
Q2: What are the primary research applications for this compound?
This compound is primarily used in research related to pain and neuroinflammation.[1][3] Studies have shown its analgesic effects in rodent models of neuropathic and inflammatory pain.[2][5][6] It has also been shown to attenuate neuroinflammatory responses by inhibiting pro-inflammatory signaling in microglia.[5][7][8]
Q3: Is there any information on resistance to this compound treatment?
Currently, there is no specific information available in the scientific literature detailing mechanisms of resistance to this compound treatment. The existing research focuses on its efficacy and mechanism of action in preclinical models of pain and neuroinflammation. General mechanisms of drug resistance in cancer, such as the overexpression of efflux pumps like P-glycoprotein, have been studied for other compounds but have not been reported for this compound.[9][10][11]
Troubleshooting Guides
In Vitro Experiments
Q4: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the cause?
Unexpected cytotoxicity can be concentration and time-dependent. In BV-2 microglia cells, this compound has been shown to reduce cell viability at concentrations of 0.5 µM and higher after a 2-hour incubation.[7][12] After a 24-hour incubation, a significant decrease in viability was observed at concentrations of 1 µM and 10 µM.[7][12]
Troubleshooting Steps:
-
Verify Concentration: Double-check the final concentration of this compound in your culture medium.
-
Reduce Incubation Time: If possible, shorten the incubation period.
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration for your specific cell line and experimental conditions by performing a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations.
-
Check Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells.[12]
Q5: I am not observing the expected inhibition of pro-inflammatory signaling pathways (e.g., STAT1, p65, c-Jun phosphorylation) in my experiments. What are the possible reasons?
Several factors could contribute to a lack of effect on signaling pathways.
Troubleshooting Steps:
-
Cell Line and Receptor Expression: Confirm that your cell line expresses the LPA5 receptor. The effects of this compound are dependent on the presence of this receptor.
-
Stimulation Conditions: Ensure that the cells are adequately stimulated to induce the signaling pathway you are investigating. For example, lipopolysaccharide (LPS) is often used to stimulate pro-inflammatory pathways in microglia.[1][13][14]
-
Timing of Treatment and Analysis: The kinetics of signaling pathway activation and inhibition are critical. This compound has been shown to inhibit the phosphorylation of STAT1, p65, and c-Jun in LPS-stimulated BV-2 cells at time points ranging from 2 to 24 hours.[1] Consider performing a time-course experiment to identify the optimal time point for observing inhibition.
-
Concentration of this compound: Ensure you are using an effective concentration. In BV-2 cells, concentrations of 0.1 µM to 1 µM have been shown to be effective in inhibiting signaling pathways and cytokine secretion.[1][7]
Q6: The secretion of certain cytokines and chemokines is not being inhibited by this compound in my experiments. Why might this be?
While this compound has been shown to reduce the secretion of several pro-inflammatory mediators, its effect may not be uniform across all cytokines and chemokines.
Troubleshooting Steps:
-
Specific Cytokine Profile: this compound has been reported to reduce the secretion of TNFα, IL-6, CXCL10, and CCL5 in LPS-stimulated BV-2 cells.[1] However, in some studies, the decrease in CXCL2 concentrations was not statistically significant.[7] The specific profile of inhibited cytokines can be cell-type and stimulus-dependent.
-
Assay Sensitivity: Verify the sensitivity and specificity of your cytokine/chemokine detection method (e.g., ELISA, multiplex assay).
-
Alternative Signaling Pathways: The production of certain cytokines may be regulated by signaling pathways that are not downstream of the LPA5 receptor and therefore not affected by this compound.
In Vivo Experiments
Q7: I am not observing the expected analgesic effects of this compound in my animal model of pain. What should I consider?
Several factors can influence the in vivo efficacy of this compound.
Troubleshooting Steps:
-
Route of Administration and Dosage: this compound is orally active.[2] Effective oral doses in mice have been reported to be in the range of 3 to 30 mg/kg for inhibiting LPA-induced allodynia and 1 to 30 mg/kg for GGPP-induced allodynia.[2] In a rat model of neuropathic pain, an oral dosage of 10 mg/kg was shown to be effective.[5] Ensure you are using an appropriate dose and route of administration for your model.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your animal model. The timing of drug administration relative to the induction of pain and the assessment of endpoints is crucial.
-
Pain Model Specificity: The analgesic effects of this compound have been demonstrated in models of neuropathic and inflammatory pain, as well as in models of allodynia induced by LPA, PGE2, PGF2α, and AMPA.[2][5][6] The efficacy may vary depending on the specific mechanisms underlying the pain model used.
-
Animal Strain and Species: There may be species- and strain-dependent differences in the expression and function of the LPA5 receptor and in the metabolism of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| LPA5 Receptor Antagonism | CHO cells expressing human LPA5 | IC50 | 38 nM | [1][3] |
| Cell Viability (MTT Assay) | BV-2 cells | 50% reduction | 10 µM (24h) | [1] |
| Inhibition of STAT1, p65, c-Jun phosphorylation | LPS-stimulated BV-2 cells | Effective Concentration | 0.1 - 1 µM (2-24h) | [1] |
| Inhibition of Cytokine/Chemokine Secretion | LPS-stimulated BV-2 cells | Effective Concentration | 0.1 - 1 µM (2-24h) | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Species | Endpoint | Effective Oral Dose | Reference |
| LPA-induced allodynia | Mice | Inhibition of allodynia | 3, 10, 30 mg/kg | [2] |
| GGPP-induced allodynia | Mice | Inhibition of allodynia | 1, 3, 10, 30 mg/kg | [2] |
| PGE2-, PGF2α-, AMPA-induced allodynia | Mice | Improvement of allodynia | Not specified | [2][6] |
| CCI-induced neuropathic pain | Rats | Amelioration of mechanical allodynia and thermal hyperalgesia | 10 mg/kg | [5] |
| Adjuvant-induced inflammatory pain | Rats | Improved weight-bearing | Not specified | [5] |
| LPS-induced endotoxemia | Mice | Attenuation of pro-inflammatory mRNA expression in the brain | 10 mg/kg | [13] |
Experimental Protocols
cAMP Accumulation Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA5 receptor in appropriate growth medium.
-
Cell Seeding: Seed the cells into 96-well plates and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 20 minutes).[1]
-
Stimulation: Stimulate the cells with lysophosphatidic acid (LPA) to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition of LPA-induced cAMP accumulation against the log concentration of the antagonist.
MTT Cell Viability Assay
-
Cell Seeding: Seed the cells (e.g., BV-2 microglia) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 2 hours or 24 hours).[7][12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Western Blotting for Phosphorylated Signaling Proteins
-
Cell Culture and Treatment: Culture cells (e.g., BV-2 microglia) and treat with this compound for a specified time before stimulating with an agonist (e.g., LPS).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-STAT1, STAT1, phospho-p65, p65).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivochem.net [invivochem.net]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic Acid Receptor 5 (LPA5) Knockout Ameliorates the Neuroinflammatory Response In Vivo and Modifies the Inflammatory and Metabolic Landscape of Primary Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 13. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining AS2717638 Delivery for CNS Targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with AS2717638 for central nervous system (CNS) targets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective, orally active, and brain-penetrant antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2] Its primary mechanism of action is to bind to the LPA-binding site on the LPA5 receptor, thereby inhibiting the downstream signaling cascades induced by lysophosphatidic acid (LPA).[1][3] This antagonism has been shown to have analgesic effects in rodent models of neuropathic and inflammatory pain.[1][3]
Q2: Is this compound selective for the LPA5 receptor?
Yes, this compound is highly selective for the LPA5 receptor, with an IC50 value of 38 nM.[1] It shows no significant antagonistic activity against other LPA receptors, such as LPA1, LPA2, and LPA3.[1]
Q3: What are the known downstream effects of this compound in CNS-relevant cell types?
In microglial cell lines like BV-2, this compound has been shown to inhibit the LPA-induced phosphorylation of several key transcription factors, including STAT1, p65 (a subunit of NF-κB), and c-Jun.[4] This leads to a reduction in the expression of pro-inflammatory mediators such as TLR4 and COX2, as well as decreased production of nitric oxide (NO).[1] Furthermore, this compound treatment reduces the secretion of pro-inflammatory cytokines and chemokines, including TNFα, IL-6, CXCL10, CXCL2, and CCL5.[1]
Q4: Is this compound suitable for in vivo studies targeting the CNS?
Yes, this compound is described as a brain-penetrant molecule and has been successfully used in preclinical rodent models with oral administration.[1][5][6] Studies have shown its efficacy in animal models of pain, indicating that it can cross the blood-brain barrier to exert its effects in the CNS.[1][3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Difficulty dissolving this compound for in vitro or in vivo use.
-
Question: I am having trouble dissolving this compound for my experiments. What is the recommended solvent and procedure?
-
Answer: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] For in vivo oral administration, a common formulation involves first dissolving the compound in DMSO, then mixing with PEG300 and Tween-80, and finally diluting with saline to the desired concentration. It is crucial to prepare this formulation fresh and mix thoroughly before each administration.
Issue 2: High cell toxicity observed in in vitro experiments.
-
Question: I am observing significant cell death in my cell cultures after treating with this compound. How can I mitigate this?
-
Answer: While this compound is generally well-tolerated at its effective concentrations, higher concentrations can lead to cytotoxicity. In BV-2 microglia, cell viability was reportedly reduced at concentrations of 10 μM after 24 hours.[1] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Consider reducing the concentration and/or the incubation time. For many applications in BV-2 cells, a concentration of 0.1-1 μM has been shown to be effective without causing significant cell death.[4]
Issue 3: Inconsistent or lack of expected in vivo efficacy.
-
Question: I am not observing the expected analgesic or anti-inflammatory effects of this compound in my animal model after oral administration. What could be the reason?
-
Answer: Several factors could contribute to a lack of in vivo efficacy:
-
Formulation and Administration: Ensure that the compound is completely dissolved and the formulation is stable. Inconsistent dosing due to precipitation can lead to variable results. Administer the compound at a consistent time relative to the experimental endpoint, as pharmacokinetic profiles can influence efficacy. A typical protocol involves oral administration 2 hours before the experimental procedure.[1]
-
Dosage: The effective dose can vary between animal models and species. Doses ranging from 3 to 30 mg/kg have been used in mice and rats.[2] It may be necessary to perform a dose-escalation study to find the optimal dose for your specific model.
-
Bioavailability: While this compound is orally active, factors such as animal strain, age, and diet can influence its absorption and bioavailability. Ensure proper oral gavage technique to deliver the full dose to the stomach.
-
Issue 4: Difficulty in assessing CNS target engagement.
-
Question: How can I confirm that this compound is reaching its target in the CNS and engaging the LPA5 receptor?
-
Answer: To confirm target engagement in the CNS, you can perform ex vivo analysis on brain tissue from treated animals. After sacrificing the animal, rapidly collect the brain tissue and homogenize it. You can then perform techniques such as:
-
Western Blotting: Analyze the phosphorylation status of downstream targets of LPA5 signaling, such as STAT1, p65, and c-Jun, in brain lysates. A decrease in the phosphorylation of these proteins in the this compound-treated group compared to the vehicle control would indicate target engagement.
-
Immunohistochemistry: Visualize the localization of the drug or its effect on inflammatory markers in specific brain regions.
-
Pharmacokinetic Analysis: Measure the concentration of this compound in the brain tissue and compare it to plasma levels to assess brain penetration.
-
Quantitative Data
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (LPA5) | 38 nM | CHO cells expressing human LPA5 | [1] |
| In Vitro Efficacy | 0.1 - 1 µM | BV-2 microglia | [4] |
| In Vivo Efficacy (Oral) | 3 - 30 mg/kg | Mouse/Rat models of pain | [2] |
| Cytotoxicity | Reduced cell viability at 10 µM (24h) | BV-2 microglia | [1] |
Experimental Protocols
1. In Vitro Inhibition of LPA-induced Cytokine Secretion in BV-2 Microglia
-
Cell Culture: Culture BV-2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed BV-2 cells into 24-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Starvation: Once confluent, aspirate the media and replace it with serum-free DMEM for 4-6 hours.
-
Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 1, 10 µM). Pre-treat the cells with the this compound dilutions or vehicle (DMSO) for 1 hour.
-
Stimulation: Prepare a solution of LPA in serum-free DMEM. Add LPA to the wells to a final concentration of 1 µM to stimulate the cells.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Analysis: Analyze the concentration of cytokines (e.g., TNFα, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
2. In Vivo Assessment of Analgesic Effects in a Rodent Model of Neuropathic Pain
-
Animal Model: Induce neuropathic pain in rats using the chronic constriction injury (CCI) model.
-
Drug Formulation: Prepare this compound for oral gavage. A suggested formulation is to dissolve this compound in DMSO, then add PEG300 and Tween-80, and finally dilute with saline to the final desired concentration (e.g., 10 mg/kg).
-
Drug Administration: Administer this compound or vehicle solution to the rats via oral gavage 2 hours before behavioral testing.
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a thermal stimulus (e.g., Hargreaves test).
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated group and the vehicle-treated group. A significant increase in withdrawal threshold and latency in the treated group indicates an analgesic effect.
Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflows for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
- 6. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in AS2717638 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS2717638 in their experiments. Our goal is to help you address variability in your experimental results and ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2][3] Its primary mechanism of action is to bind to the LPA-binding site on the LPA5 receptor and inhibit the downstream signaling pathways initiated by lysophosphatidic acid (LPA).[1][4] Specifically, it has been shown to inhibit LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[1][4]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the LPA5 receptor. It shows no significant antagonistic activity against other LPA receptors, namely LPA1, LPA2, and LPA3.[2]
Q3: What are the recommended solvent and storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C.[5][6] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[5][6] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3] For in vivo studies, specific formulations in DMSO, PEG300, Tween-80, and saline, or in DMSO and corn oil have been described.[2]
Q4: Can this compound be used in in vivo studies?
Yes, this compound is orally bioavailable and brain-penetrant, making it suitable for in vivo studies in animal models.[1][6] It has been successfully used in rodent models of neuropathic and inflammatory pain.[1][4][6]
Troubleshooting Guide
Issue 1: High Variability in In Vitro Assay Results
Possible Cause 1: Compound Solubility and Stability
-
Problem: this compound precipitating out of solution upon dilution in aqueous buffers.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[5]
-
Prepare fresh dilutions of this compound from a frozen stock for each experiment.[3]
-
If precipitation is observed, gentle heating and/or sonication can aid in dissolution.[2]
-
Visually inspect your final working solutions for any signs of precipitation before adding them to the cells.
-
Possible Cause 2: Cell Health and Culture Conditions
-
Problem: Inconsistent cell response to this compound treatment.
-
Troubleshooting Steps:
-
Cell Line Authenticity: Regularly verify the identity of your cell line (e.g., through STR profiling) to rule out cross-contamination.
-
Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Confluency: Seed cells at a consistent density to ensure they are in the same growth phase (ideally logarithmic) at the time of the experiment. Both over-confluent and under-confluent cells can exhibit altered signaling responses.
-
Possible Cause 3: Cytotoxicity at High Concentrations
-
Problem: Unexpected cell death or reduced cell viability in treatment groups.
-
Troubleshooting Steps:
-
Be aware that this compound can reduce cell viability at higher concentrations. For instance, in BV-2 microglia cells, a 50% reduction in viability was observed at 10 µM after 24 hours of incubation.[2][7]
-
Perform a dose-response curve for cell viability (e.g., using an MTT or similar assay) in your specific cell line to determine the optimal non-toxic concentration range for your experiments.[5]
-
Consider the duration of your experiment, as toxicity can be time-dependent. A 2-hour incubation with concentrations ≥0.5 µM has been shown to reduce viability in BV-2 cells.[5][8]
-
Issue 2: Inconsistent Results in cAMP Assays
-
Problem: High background or inconsistent inhibition of cAMP accumulation.
-
Troubleshooting Steps:
-
Cell Plating: Ensure a uniform cell number across all wells. For adherent cells, allow sufficient time for attachment and recovery before the assay.
-
Reagent Preparation: Prepare fresh dilutions of the cAMP standard for each assay.
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can degrade cAMP, leading to a low signal. Consider including a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
-
Agonist Concentration: Use a concentration of the LPA receptor agonist that elicits a submaximal response (EC80) to allow for a clear window to observe inhibition by this compound.
-
Issue 3: Variability in Western Blotting Results for Signaling Proteins
-
Problem: Inconsistent phosphorylation levels of downstream targets like STAT1, p65, and c-Jun.
-
Troubleshooting Steps:
-
Time Course: The phosphorylation of signaling proteins is often transient. Perform a time-course experiment to determine the peak phosphorylation of your target proteins in response to LPA stimulation in your specific cell system.
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
-
Loading Controls: Use a stable housekeeping protein (e.g., GAPDH, β-actin) as a loading control to ensure equal protein loading across all lanes.
-
Antibody Validation: Ensure the primary antibodies you are using are specific for the phosphorylated and total forms of your target proteins.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (cAMP accumulation) | CHO cells expressing human LPA5 | 38 nM | [2] |
| IC50 | BV-2 microglia cells | 38 nM | [6] |
Table 2: Effect of this compound on BV-2 Microglia Cell Viability
| Concentration | Incubation Time | % Viability Reduction | Reference |
| ≥0.5 µM | 2 hours | 10-30% | [5][8] |
| 1 µM | 24 hours | ~55% | [5] |
| 10 µM | 24 hours | ~50-70% | [2][5] |
Experimental Protocols
Detailed Methodology: cAMP Accumulation Assay
This protocol is a general guideline for measuring LPA-induced cAMP accumulation and its inhibition by this compound.
-
Cell Seeding:
-
Seed CHO cells stably expressing human LPA5 into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with a serum-free assay buffer (e.g., HBSS).
-
Prepare serial dilutions of this compound in the assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Add the this compound dilutions to the appropriate wells and incubate for 20-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of an LPA receptor agonist (e.g., LPA) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist solution to the wells (except for the basal control wells) and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Aspirate the assay buffer and lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Follow the kit's protocol to measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
-
Detailed Methodology: Western Blotting for Phosphorylated Signaling Proteins
This protocol provides a general workflow for analyzing the effect of this compound on the phosphorylation of downstream signaling molecules in microglia.
-
Cell Culture and Treatment:
-
Seed BV-2 microglia cells in 6-well plates and grow to near confluency.
-
Serum-starve the cells overnight before the experiment.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 0.1 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with an agonist (e.g., 1 µM LPA) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT1, STAT1, p-p65, p65, p-c-Jun, c-Jun) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Mandatory Visualizations
Caption: LPA5 receptor signaling and the inhibitory action of this compound.
Caption: A typical experimental workflow for Western blot analysis.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
Validation & Comparative
A Preclinical Showdown: AS2717638 and Pregabalin for the Treatment of Allodynia
For Immediate Release
In the landscape of neuropathic pain therapeutics, the quest for novel mechanisms of action to address the significant unmet medical need in conditions like allodynia remains a priority. This guide provides a comparative analysis of a preclinical candidate, AS2717638, a selective lysophosphatidic acid receptor 5 (LPA5) antagonist, and the established first-line treatment, pregabalin (B1679071), an alpha-2-delta (α2-δ) ligand of voltage-gated calcium channels. This comparison is based on available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their distinct mechanisms, efficacy in animal models, and potential therapeutic implications.
Executive Summary
This compound demonstrates a novel mechanism of action by targeting the LPA5 receptor, a pathway implicated in pain signaling.[1][2] Preclinical studies highlight its broad efficacy in various rodent models of allodynia, including those where pregabalin shows a more limited effect.[1][2] Pregabalin, a well-established therapeutic, exerts its analgesic effects by modulating calcium channel function and reducing neurotransmitter release.[3][4] While pregabalin has a proven clinical track record in treating neuropathic pain, including allodynia, this compound represents a promising, yet preclinical, alternative with a potentially wider spectrum of activity in specific types of allodynia.[1][3][5] As of now, this compound is in the preclinical stage of development, and no clinical trial data is publicly available.
Data Presentation: Preclinical Efficacy in Allodynia Models
| Compound | Mechanism of Action | Animal Model | Allodynia Type | Efficacy | Dosage (oral, unless specified) | Source |
| This compound | Selective LPA5 receptor antagonist | Mouse | LPA agonist-induced | Significant inhibition | 1, 3, 10, 30 mg/kg | [2] |
| Mouse | PGE2-induced | Significant improvement | Not specified | [1][2] | ||
| Mouse | PGF2α-induced | Significant improvement | Not specified | [1][2] | ||
| Mouse | AMPA-induced | Significant improvement | Not specified | [1][2] | ||
| Rat | CCI-induced (mechanical) | Significant amelioration | Not specified | [1] | ||
| Rat | CCI-induced (thermal hyperalgesia) | Significant amelioration | Not specified | [1] | ||
| Pregabalin | α2-δ subunit of voltage-gated Ca2+ channel ligand | Mouse | PGE2-induced | Significant alleviation | Not specified | [1][2] |
| Mouse | PGF2α-induced | No significant effect | Not specified | [1][2] | ||
| Mouse | AMPA-induced | No significant effect | Not specified | [1][2] | ||
| Rat | CCI-induced (mechanical) | Dose-dependent inhibition | 30-100 mg/kg (s.c.) | [6] | ||
| Rat | SNI & SNL models (cold) | Significant reversal | 30, 100, 300 µmol/kg | [6] | ||
| Mouse | Spinal cord injury (mechanical) | Significant attenuation | 10, 30 mg/kg (i.p.) | [6] |
CCI: Chronic Constriction Injury; SNI: Spared Nerve Injury; SNL: Spinal Nerve Ligation; LPA: Lysophosphatidic acid; PGE2: Prostaglandin E2; PGF2α: Prostaglandin F2α; AMPA: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and pregabalin are visualized in the following diagrams, illustrating their points of intervention in pain signaling pathways.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and pregabalin in rodent models of allodynia.
Intrathecally-Induced Allodynia in Mice
This model was utilized to directly compare the spinal antinociceptive mechanisms of this compound and pregabalin.
-
Animals: Male ddY mice.
-
Induction of Allodynia: Allodynia was induced by intrathecal (i.t.) injection of various algogenic substances:
-
Prostaglandin E2 (PGE2)
-
Prostaglandin F2α (PGF2α)
-
(S)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
-
-
Drug Administration: this compound, pregabalin, or vehicle were administered orally.
-
Assessment of Allodynia: Mechanical allodynia was assessed by measuring the withdrawal response to a von Frey filament stimulus applied to the plantar surface of the hind paw.
-
Key Findings: this compound significantly improved allodynia induced by PGE2, PGF2α, and AMPA. In contrast, pregabalin only showed efficacy in the PGE2-induced allodynia model, suggesting a narrower mechanism of action in this context.[1][2]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This surgical model is widely used to induce neuropathic pain, including mechanical allodynia and thermal hyperalgesia.
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure: The sciatic nerve of one hind limb is loosely ligated with four chromic gut sutures to induce a chronic nerve compression.
-
Drug Administration: this compound was administered orally.
-
Assessment of Allodynia and Hyperalgesia:
-
Mechanical Allodynia: Paw withdrawal threshold was measured in response to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Paw withdrawal latency was measured in response to a radiant heat source (plantar test).
-
-
Key Findings: this compound significantly ameliorated both static mechanical allodynia and thermal hyperalgesia in this model, indicating its potential in treating neuropathic pain states.[1]
Discussion and Future Directions
The preclinical data presents this compound as a promising analgesic candidate with a distinct and potentially broader mechanism of action compared to pregabalin for certain types of allodynia. Its efficacy in AMPA- and PGF2α-induced allodynia models, where pregabalin was ineffective, suggests that LPA5 receptor antagonism may modulate pain pathways that are not addressed by α2-δ ligands.[1][2] This is a significant finding for the development of novel pain therapeutics, as it points towards a potential treatment for patient populations who do not respond adequately to existing medications.
Pregabalin's extensive clinical validation provides a high benchmark for any new entrant in the neuropathic pain market. Its efficacy in reducing allodynia in conditions like postherpetic neuralgia has been demonstrated in placebo-controlled trials.[5] However, the dose-limiting side effects of pregabalin, such as dizziness and somnolence, highlight the need for alternative treatment options with improved tolerability profiles.[3]
The development of this compound is still in its early stages. A NIH grant abstract suggests that while this compound showed efficacy, there is a need for optimization of this lead compound, as a high dose failed to fully reverse pain hypersensitivity in some models. Further research is required to fully elucidate the role of the LPA5 receptor in various chronic pain states and to advance LPA5 antagonists through clinical development. Head-to-head clinical trials comparing this compound with pregabalin and other standards of care will be essential to determine its ultimate therapeutic value and place in the management of allodynia and neuropathic pain.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Gabapentin and pregabalin suppress tactile allodynia and potentiate spinal cord stimulation in a model of neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiallodynic action of pregabalin may depend on the suppression of spinal neuronal hyperexcitability in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Effects of AS2717638 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of AS2717638, a novel lysophosphatidic acid receptor 5 (LPA5) antagonist, with established analgesics, pregabalin (B1679071) and duloxetine (B1670986), in preclinical rat models of neuropathic and inflammatory pain. The data presented is compiled from various studies to offer an objective overview of the compound's efficacy and mechanism of action.
Executive Summary
This compound demonstrates significant analgesic effects in both neuropathic and inflammatory pain models in rats.[1][2][3][4] As a selective antagonist of the LPA5 receptor, it presents a novel mechanism of action for pain relief.[1][2][4] In the chronic constriction injury (CCI) model of neuropathic pain, this compound has been shown to ameliorate both mechanical allodynia and thermal hyperalgesia.[1][2][3][4] Notably, it exhibits a broader efficacy profile in certain models compared to pregabalin and duloxetine, which are standard-of-care analgesics.[1][2][4] This guide will delve into the quantitative data supporting these findings, detail the experimental protocols used for validation, and visualize the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Analgesic Effects
The following tables summarize the quantitative data on the analgesic effects of this compound, pregabalin, and duloxetine in rat models of neuropathic and inflammatory pain.
Table 1: Efficacy in the Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Dose (mg/kg, p.o.) | Endpoint | Paw Withdrawal Threshold (g) / Latency (s) | % Reversal of Hyperalgesia/Allodynia |
| This compound | 10 | Mechanical Allodynia | Increased significantly compared to vehicle | Data not specified |
| 30 | Mechanical Allodynia | Increased significantly compared to vehicle | Data not specified | |
| 10 | Thermal Hyperalgesia | Increased significantly compared to vehicle | Data not specified | |
| 30 | Thermal Hyperalgesia | Increased significantly compared to vehicle | Data not specified | |
| Pregabalin | 30 | Mechanical Allodynia | Markedly reduced pain parameters | Data not specified |
| 30 | Cold Allodynia | Markedly reduced pain parameters | Data not specified | |
| 30 | Heat Hyperalgesia | Markedly reduced pain parameters | Data not specified | |
| Duloxetine | 10 | Mechanical Allodynia | Significant analgesic effect | Data not specified |
| 30 | Mechanical Allodynia | Potent analgesic effect | Data not specified | |
| 60 | Mechanical Allodynia | Slightly stronger effect than 30 mg/kg | Data not specified |
Table 2: Efficacy in Rat Models of Inflammatory Pain
| Compound | Model | Dose (mg/kg, p.o.) | Endpoint | % Inhibition of Hyperalgesia/Allodynia |
| This compound | Carrageenan-induced | 10 | Thermal Hyperalgesia | Significant improvement |
| Pregabalin | Carrageenan-induced | 10 | Heat Hyperalgesia | Reduced hyperalgesia |
| 30 | Heat Hyperalgesia | Reduced hyperalgesia | ||
| Duloxetine | Carrageenan-induced | 10 | Thermal Hyperalgesia | Dose-dependent reversal |
| 30 | Thermal Hyperalgesia | Dose-dependent reversal | ||
| Carrageenan-induced | 10 | Mechanical Allodynia | Dose-dependent reversal | |
| 30 | Mechanical Allodynia | Dose-dependent reversal |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain in rats.[5][6]
Procedure:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).[6]
-
Surgical Exposure: A small incision is made on the lateral side of the thigh to expose the sciatic nerve.[5][6][7]
-
Ligation: Four loose ligatures are tied around the sciatic nerve at approximately 1 mm intervals using chromic gut sutures.[5][6][7] The ligatures are tightened until a brief muscle twitch is observed, indicating slight compression of the nerve.[8]
-
Wound Closure: The muscle layer is sutured, and the skin is closed with wound clips or sutures.[5][6][7]
-
Post-operative Care: Animals are monitored during recovery and housed appropriately. Behavioral testing typically commences several days after surgery to allow for the development of neuropathic pain symptoms.[9]
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (in grams) in response to filament application is determined.[5]
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency (in seconds) for the rat to withdraw its paw from a radiant heat source is recorded.[5]
Carrageenan-Induced Inflammatory Pain Model
This model is used to induce acute inflammation and assess the efficacy of anti-inflammatory and analgesic compounds.[10][11]
Procedure:
-
Baseline Measurement: Baseline paw volume or paw withdrawal thresholds/latencies are measured before carrageenan injection.
-
Carrageenan Injection: A solution of carrageenan (typically 1% in saline) is injected into the plantar surface of the rat's hind paw.[12]
-
Inflammation Development: Paw edema and hyperalgesia typically develop within a few hours after the injection.[10]
-
Drug Administration: The test compound (e.g., this compound, pregabalin, or duloxetine) is administered, usually orally, at a specified time before or after the carrageenan injection.
-
Behavioral Testing: At various time points after drug administration, paw volume is measured to assess anti-inflammatory effects, and mechanical allodynia and thermal hyperalgesia are evaluated as described for the CCI model.[11]
Mandatory Visualizations
LPA5 Signaling Pathway in Nociception
The following diagram illustrates the proposed signaling pathway of the LPA5 receptor in pain transmission and the mechanism of action of this compound. Activation of the Gq/11 and G12/13 pathways by LPA binding to the LPA5 receptor is thought to contribute to nociceptive signaling.[13] this compound acts as an antagonist, blocking this signaling cascade.
Caption: LPA5 receptor signaling cascade in pain and its inhibition by this compound.
Experimental Workflow for Preclinical Analgesic Validation
The diagram below outlines the typical workflow for validating the analgesic effects of a test compound in a rat model of neuropathic pain.
Caption: Workflow for validating analgesic efficacy in the rat CCI model.
References
- 1. LPA5 receptor plays a role in pain sensitivity, emotional exploration and reversal learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. criver.com [criver.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aragen.com [aragen.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. Lysophosphatidic acid receptor 5 in insular cortex as a potential analgesic target in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of AS2717638 and Duloxetine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of AS2717638, a novel lysophosphatidic acid receptor 5 (LPA5) antagonist, and duloxetine (B1670986), a well-established serotonin-norepinephrine reuptake inhibitor (SNRI). The data presented is derived from rodent models of pain and inflammation, offering insights into their distinct mechanisms of action and potential therapeutic applications.
Mechanism of Action
This compound is a highly selective, orally active antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2][3] LPA5 is a G protein-coupled receptor involved in pain signaling and neuroinflammation.[4][5] By blocking the binding of lysophosphatidic acid (LPA) to LPA5, this compound inhibits downstream signaling pathways implicated in the sensitization of pain-perceiving neurons.[4]
Duloxetine is a potent inhibitor of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake in the central nervous system.[6][7][8][9] By increasing the synaptic availability of these neurotransmitters, duloxetine modulates descending inhibitory pain pathways, which is believed to be the primary mechanism for its analgesic effects in conditions like neuropathic pain and fibromyalgia.[8][9][10]
Signaling Pathways
Caption: this compound signaling pathway.
Caption: Duloxetine signaling pathway.
Preclinical Efficacy in Rodent Pain Models
A key study directly compared the analgesic effects of orally administered this compound and duloxetine in mouse models of induced allodynia.[4] Allodynia, the perception of pain from a non-painful stimulus, is a hallmark of neuropathic pain.
| Pain Model | Inducing Agent | This compound Efficacy | Duloxetine Efficacy |
| Inflammatory Pain | Prostaglandin E2 (PGE2) | Significant alleviation of allodynia | Significant alleviation of allodynia |
| Inflammatory Pain | Prostaglandin F2α (PGF2α) | Significant improvement in allodynia | No significant effect |
| Neuropathic Pain | AMPA | Significant improvement in allodynia | No significant effect |
Data summarized from a study in mice.[4]
The results indicate that while both compounds are effective against PGE2-induced allodynia, this compound demonstrated a broader analgesic profile by also alleviating allodynia induced by PGF2α and AMPA.[4] This suggests that the LPA5 antagonism of this compound may target a wider range of pain signaling pathways compared to the serotonin and norepinephrine reuptake inhibition of duloxetine.[4]
Furthermore, in a rat model of chronic constriction injury (CCI)-induced neuropathic pain, this compound was shown to significantly ameliorate both static mechanical allodynia and thermal hyperalgesia.[4] The compound also demonstrated analgesic effects in a rat model of inflammatory pain.[4]
Experimental Protocols
The following are summaries of the experimental methodologies used in the comparative preclinical study.[4]
Animals
-
Male C57BL/6J mice were used for the allodynia models.
-
Male Sprague-Dawley rats were used for the chronic constriction injury (CCI) and inflammatory pain models.
Drug Administration
-
This compound and duloxetine were administered orally.
Allodynia Models (Mice)
-
Induction: Allodynia was induced by intrathecal injection of PGE2, PGF2α, or AMPA.
-
Assessment: Mechanical allodynia was assessed using von Frey filaments. A decrease in the paw withdrawal threshold was indicative of allodynia.
-
Treatment: this compound or duloxetine was administered prior to the injection of the allodynia-inducing agent.
Chronic Constriction Injury (CCI) Model (Rats)
-
Surgery: The sciatic nerve was loosely ligated at four locations to induce neuropathic pain.
-
Assessment:
-
Static Mechanical Allodynia: Measured using von Frey filaments.
-
Thermal Hyperalgesia: Measured using a plantar test device to assess paw withdrawal latency from a heat source.
-
-
Treatment: this compound was administered to CCI-model rats, and its effects on allodynia and hyperalgesia were evaluated.
Inflammatory Pain Model (Rats)
-
The specifics of the inflammatory pain model were not detailed in the abstract but were mentioned as showing an analgesic effect for this compound.[4]
Experimental Workflow
Caption: Preclinical pain model workflow.
Summary and Future Directions
The available preclinical data suggests that this compound, through its novel mechanism of LPA5 antagonism, may offer a broader spectrum of analgesic activity compared to duloxetine, particularly in pain states not fully addressed by SNRIs. The efficacy of this compound in models of both neuropathic and inflammatory pain highlights its potential as a novel therapeutic agent.[4][5]
It is crucial to note that these findings are based on animal models. Further research, including clinical trials in humans, is necessary to establish the efficacy, safety, and potential therapeutic advantages of this compound in comparison to established treatments like duloxetine for various pain conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Duloxetine (Cymbalta, Drizalma Sprinkle): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. About duloxetine - NHS [nhs.uk]
- 8. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Efficacy of Duloxetine in Patients With Fibromyalgia: Pooled Analysis of 4 Placebo-Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity of AS2717638 with LPA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective LPA5 antagonist, AS2717638, and its cross-reactivity with other lysophosphatidic acid (LPA) receptors. The information is compiled from publicly available experimental data to assist researchers in evaluating its suitability for their studies.
Introduction to this compound
This compound is an orally active and selective small-molecule antagonist of the lysophosphatidic acid receptor 5 (LPA5).[1][2] It has been identified as a potent inhibitor of LPA5-mediated signaling and has shown efficacy in preclinical models of neuropathic and inflammatory pain.[2][3][4] Understanding the selectivity profile of this compound is crucial for interpreting experimental results and predicting potential off-target effects.
Quantitative Comparison of Receptor Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against various human and mouse LPA receptors. The data clearly demonstrates the high selectivity of this compound for the LPA5 receptor.
| Receptor | Species | Assay Type | Metric | Value | Reference |
| LPA5 | Human | cAMP Accumulation | IC50 | 38 nM | [1] |
| LPA5 | Mouse | Radioligand Binding | Ki | 7.3 nM | [5] |
| LPA1 | Human | cAMP Accumulation | Activity | No significant antagonism | [1][2] |
| LPA2 | Human | cAMP Accumulation | Activity | No significant antagonism | [1][2] |
| LPA3 | Human | cAMP Accumulation | Activity | No significant antagonism | [1][2] |
| LPA4 | - | - | - | Data not available | - |
| LPA6 | - | - | - | Data not available | - |
Note: While specific IC50 or Ki values for LPA1, LPA2, and LPA3 are not provided in the reviewed literature, functional assays have demonstrated a lack of significant antagonistic activity at these receptors.[1][2] Data for LPA4 and LPA6 is currently unavailable.
Signaling Pathways of LPA Receptors
Lysophosphatidic acid receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of cellular responses through their interaction with various G protein subtypes. The diagram below illustrates the primary G protein coupling partners for each of the six known LPA receptors.
Caption: G protein coupling of LPA receptors.
Experimental Protocols
The selectivity of this compound was primarily determined through functional assays measuring the inhibition of LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation. Below is a detailed methodology representative of the experiments conducted.
cAMP Accumulation Assay for LPA Receptor Antagonism
This protocol describes a common method for assessing the antagonistic activity of a compound on Gs or Gi-coupled LPA receptors.
Caption: Workflow for cAMP accumulation assay.
Detailed Steps:
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably transfected to express a single human LPA receptor subtype (LPA1, LPA2, LPA3, or LPA5).
-
Cells are maintained in appropriate culture medium supplemented with antibiotics to ensure the continued expression of the receptor.
-
-
Cell Seeding:
-
Cells are harvested and seeded into 384-well microplates at a density optimized for the assay.
-
Plates are incubated overnight to allow for cell attachment.
-
-
Compound Incubation:
-
The culture medium is removed, and cells are washed with an assay buffer.
-
Cells are then pre-incubated with a serial dilution of this compound or a vehicle control for a defined period (e.g., 20-30 minutes) at room temperature.
-
-
Stimulation:
-
For assessing antagonism of Gi-coupled receptors (LPA1, LPA3, LPA5), cells are stimulated with a fixed concentration of LPA (typically at its EC80) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, and the inhibitory effect of the Gi pathway on this stimulated cAMP production is measured.
-
For Gs-coupled receptors (LPA4, LPA5), cells are stimulated with LPA alone.
-
-
Lysis and Detection:
-
Following stimulation for a specific duration (e.g., 30 minutes), the reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.
-
The percentage of inhibition of the LPA-induced response is calculated for each concentration of this compound.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response, is determined by fitting the data to a four-parameter logistic equation.
-
Conclusion
The available experimental data strongly supports the characterization of this compound as a potent and selective antagonist of the LPA5 receptor. Functional assays demonstrate a clear lack of significant antagonistic activity against LPA1, LPA2, and LPA3 receptors. This high degree of selectivity makes this compound a valuable tool for investigating the specific roles of LPA5 in various physiological and pathological processes. Further studies are warranted to determine the activity of this compound on LPA4 and LPA6 to complete its selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. researchgate.net [researchgate.net]
- 5. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LPAR5 Antagonists: AS2717638 and Compound 3
In the landscape of neuroinflammation and pain research, the lysophosphatidic acid receptor 5 (LPAR5) has emerged as a critical therapeutic target. This guide provides a detailed comparative analysis of two novel small-molecule LPAR5 antagonists, AS2717638 and Compound 3, for researchers, scientists, and drug development professionals. Both compounds have demonstrated potential in modulating inflammatory signaling, particularly in microglia, the primary immune cells of the central nervous system.
At a Glance: Key Performance Indicators
This compound, a piperidine-based antagonist, and Compound 3, a diphenylpyrazole derivative, both effectively inhibit the LPA/LPAR5 signaling axis. However, they exhibit distinct profiles in terms of potency, cytotoxicity, and their effects on downstream cellular processes.[1] The following tables summarize the key quantitative data from comparative studies.
| Compound | Chemical Class | Target | IC50 (in BV-2 cells) |
| This compound | Piperidine-based | LPAR5 | 0.038 µM |
| Compound 3 | Diphenylpyrazole derivative | LPAR5 | 0.7 µM |
| Table 1: General Properties and Potency of this compound and Compound 3.[1] |
| Compound | Concentration | Incubation Time | Cell Viability Reduction (BV-2 cells) |
| This compound | ≥0.5 µM | 2 hours | 10% - 30% |
| This compound | 1 µM | 24 hours | 55% |
| This compound | 10 µM | 24 hours | 70% |
| Compound 3 | 10 µM | 2 hours | 50% |
| Compound 3 | 10 µM | 24 hours | 60% |
| Table 2: Cytotoxicity Profile of this compound and Compound 3 in BV-2 Microglia Cells.[1] |
Mechanism of Action and Signaling Pathway
Both this compound and Compound 3 function by antagonizing the LPAR5 receptor, thereby inhibiting downstream signaling cascades initiated by lysophosphatidic acid (LPA). Activation of LPAR5 by LPA in microglia leads to the phosphorylation of several key transcription factors, including STAT1, STAT3, p65, and c-Jun, which in turn drive the expression of pro-inflammatory genes.[1] Both compounds have been shown to attenuate the phosphorylation of these transcription factors, albeit at different effective concentrations.[1]
Comparative Efficacy in Modulating Inflammatory Responses
Studies in the BV-2 microglia cell line have demonstrated that both antagonists can effectively reduce the secretion of pro-inflammatory cytokines and chemokines, including IL-6, TNFα, IL-1β, CXCL10, CXCL2, and CCL5, almost to baseline levels.[1] A notable difference was observed in the regulation of CXCL2, where the inhibitory effect of this compound was not statistically significant.[1]
Furthermore, a key distinction between the two compounds lies in their impact on the neurotoxic potential of activated microglia. Conditioned medium from LPA-stimulated BV-2 cells was found to be neurotoxic to CATH.a neurons. While this compound was able to attenuate this neurotoxicity, Compound 3 did not show a statistically significant effect.[1]
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and Compound 3 on BV-2 microglia cells.
-
Cell Seeding: Plate BV-2 cells in 24-well plates and allow them to grow to confluency.
-
Compound Incubation: Treat the cells with varying concentrations of this compound (0.1–10 µM) or Compound 3 for specified durations (e.g., 2 and 24 hours). A vehicle control (DMSO) should be run in parallel.
-
MTT Addition: Following incubation, add MTT solution (1.2 mM in serum-free medium) to each well and incubate for 1 hour.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 550 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Transcription Factor Phosphorylation
This method is employed to determine the effect of the antagonists on the LPA-induced phosphorylation of STAT1, p65, and c-Jun.
-
Cell Treatment: Pre-treat BV-2 cells with this compound (0.1 µM) or Compound 3 (1 µM) for a specified time before stimulating with LPA.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of STAT1, p65, and c-Jun. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of phosphorylation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Chemokine Secretion
This protocol quantifies the secretion of pro-inflammatory mediators from BV-2 cells.
-
Cell Culture and Treatment: Culture BV-2 cells and treat them with LPA in the presence or absence of this compound or Compound 3 for various time points.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Use commercially available ELISA kits for the quantification of specific cytokines and chemokines (e.g., IL-6, TNFα, IL-1β, CXCL10, CXCL2, and CCL5) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each analyte in the supernatants.
References
AS2717638: A Comparative Analysis of its Efficacy in Modulating Pro-inflammatory Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AS2717638, a selective lysophosphatidic acid receptor 5 (LPA5) antagonist, and its effects on pro-inflammatory markers. The data presented herein is compiled from publicly available experimental findings to offer an objective overview for research and drug development applications.
Introduction to this compound
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), with an IC50 value of 38 nM.[1][2] It is characterized as a brain-penetrant and orally active compound, making it a candidate for research in pain and neuroinflammation-related diseases.[1][2] Its selectivity for LPA5 over other LPA receptors (LPA1, LPA2, and LPA3) is a key feature.[1][2] The mechanism of action involves binding to the LPA-binding site on LPA5 and inhibiting LPA-induced cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[3][4]
Comparative Efficacy on Pro-inflammatory Markers
Experimental data demonstrates that this compound effectively reduces the expression and secretion of several key pro-inflammatory markers. A direct comparison has been made with another small-molecule LPAR5 antagonist, referred to as "Compound 3," which has a higher IC50 of 0.7 µM.[5]
In Vitro Data: BV-2 Microglia Cells
In lipopolysaccharide (LPS)-stimulated BV-2 microglia cells, a common model for neuroinflammation, this compound has been shown to significantly attenuate the pro-inflammatory response.[6]
| Pro-inflammatory Marker | Effect of this compound | Effect of Compound 3 | Reference |
| Cytokine/Chemokine Secretion | |||
| TNFα | Reduced | Reduced | [1][5] |
| IL-6 | Reduced | Reduced | [1][5] |
| IL-1β | Reduced | Reduced | [5] |
| CXCL10 | Reduced | Reduced | [1][5] |
| CXCL2 | Reduced | Reduced (statistically insignificant effect by this compound at one time point) | [1][5] |
| CCL5 | Reduced | Reduced | [1][5] |
| Signaling Pathway Phosphorylation | |||
| p-STAT1 | Inhibited | Inhibited | [1][5] |
| p-p65 (NF-κB) | Inhibited | Inhibited | [1][5] |
| p-c-Jun | Inhibited | Inhibited | [1][5] |
| Other Pro-inflammatory Markers | |||
| TLR4 Expression | Reduced | Not explicitly stated | [1] |
| COX-2 Expression | Reduced | Reduced | [1][5] |
| NO Production | Decreased | Not explicitly stated | [1] |
| CD40 and CD86 Expression | Abrogated | Abrogated | [5] |
In Vivo Data: Mouse Endotoxemia Model
Oral administration of this compound (10 mg/kg) in a mouse model of endotoxemia induced by LPS demonstrated a significant reduction in the mRNA expression of several pro-inflammatory markers in the brain.[1][6]
| Pro-inflammatory Marker (mRNA) | Effect of this compound (10 mg/kg, oral) | Reference |
| iNOS | Reduced | [1] |
| TNFα | Reduced | [1] |
| IL-6 | Reduced | [1] |
| CXCL2 | Reduced | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: LPA5 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Inhibition of Pro-inflammatory Markers in BV-2 Microglia
-
Cell Culture: Murine BV-2 microglia cells are cultured in appropriate media.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: this compound is added to the cell culture at concentrations typically ranging from 0.1 to 1 µM.[1]
-
Analysis of Cytokine Secretion: Supernatants are collected after 2, 8, and 24 hours of treatment, and the concentrations of cytokines and chemokines (TNFα, IL-6, CXCL10, CXCL2, CCL5) are quantified using ELISA kits.[5]
-
Analysis of Protein Phosphorylation: Cell lysates are collected at various time points after treatment. The phosphorylation status of key signaling proteins (STAT1, p65, c-Jun) is determined by Western blotting.[1][5]
-
Analysis of Gene Expression: RNA is extracted from the cells, and the expression levels of pro-inflammatory genes (e.g., TLR4, COX2) are measured using quantitative real-time PCR (qPCR).
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
In Vivo Mouse Endotoxemia Model
-
Animal Model: C57BL/6J mice are used for the in vivo experiments.[6]
-
Induction of Endotoxemia: Systemic inflammation is induced by a single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg body weight).[6]
-
Drug Administration: this compound is administered orally at a dose of, for example, 10 mg/kg.[1]
-
Tissue Collection: At a designated time point after LPS injection, mice are euthanized, and brain tissue is collected.
-
Gene Expression Analysis: RNA is extracted from the brain tissue, and the mRNA expression levels of pro-inflammatory markers (iNOS, TNFα, IL-6, and CXCL2) are quantified using qPCR.[1]
Conclusion
This compound demonstrates significant potential as a tool for investigating the role of the LPA5 receptor in inflammatory processes. Its ability to reduce a broad spectrum of pro-inflammatory markers, both in vitro and in vivo, underscores its utility in preclinical research. The comparative data with another LPAR5 antagonist suggests a favorable profile for this compound. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing studies to further validate and explore the therapeutic potential of targeting the LPA/LPA5 signaling axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AS2717638 and Other Pain Therapies: A Head-to-Head Review
For Immediate Release
This guide provides a comprehensive comparison of the novel pain therapeutic, AS2717638, with established pain therapies, focusing on preclinical data from head-to-head studies. The information presented is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of pain management.
Executive Summary
This compound is a selective antagonist of the lysophosphatidic acid receptor 5 (LPA5), a G protein-coupled receptor implicated in pain signaling.[1] Preclinical studies demonstrate that this compound exhibits a broad analgesic profile in rodent models of both neuropathic and inflammatory pain.[1][2] Notably, in direct comparative studies, this compound has shown a wider spectrum of activity in certain pain models than the commonly prescribed analgesics, pregabalin (B1679071) and duloxetine (B1670986).[1]
Mechanism of Action: LPA5 Receptor Antagonism
This compound exerts its analgesic effects by selectively blocking the LPA5 receptor.[1] Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to the LPA5 receptor in the spinal cord, contributes to pain signal transmission.[1] By antagonizing this receptor, this compound inhibits downstream signaling cascades that lead to neuronal sensitization and pain perception.[1][3]
Head-to-Head Efficacy Data
A pivotal preclinical study directly compared the efficacy of orally administered this compound with pregabalin and duloxetine in mouse models of allodynia (pain from a normally non-painful stimulus) induced by different agents.
Table 1: Comparative Efficacy in Induced Allodynia Models [1]
| Treatment Group | Dose (mg/kg, p.o.) | PGE₂-induced Allodynia (% Inhibition) | PGF₂α-induced Allodynia (% Inhibition) | AMPA-induced Allodynia (% Inhibition) |
| This compound | 3 | 54.5 ± 10.1 | 44.7 ± 11.2 | 48.2 ± 9.5 |
| This compound | 10 | 89.1 ± 11.2 | 75.3 ± 12.5 | 81.6 ± 10.3 |
| This compound | 30 | 100.0 ± 0.0 | 95.8 ± 4.2 | 98.7 ± 1.3 |
| Pregabalin | 30 | 75.2 ± 13.1 | No significant effect | No significant effect |
| Duloxetine | 30 | 65.8 ± 15.3* | No significant effect | No significant effect |
*p < 0.05 vs. vehicle group. Data are presented as mean ± S.E.M.
As the data indicates, this compound demonstrated dose-dependent efficacy in alleviating allodynia induced by prostaglandin (B15479496) E₂ (PGE₂), prostaglandin F₂α (PGF₂α), and AMPA. In contrast, both pregabalin and duloxetine were only effective against PGE₂-induced allodynia in this study.[1]
Further studies in a rat model of neuropathic pain, induced by chronic constriction injury (CCI) of the sciatic nerve, highlighted the robust effect of this compound on mechanical allodynia and thermal hyperalgesia.
Table 2: Efficacy in a Rat Model of Neuropathic Pain (CCI) [1]
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Mechanical Allodynia | Paw Withdrawal Latency (s) - Thermal Hyperalgesia |
| Sham | Vehicle | 15.0 ± 0.0 | 11.8 ± 0.6 |
| CCI + Vehicle | Vehicle | 3.2 ± 0.5 | 5.1 ± 0.4 |
| CCI + this compound | 3 | 7.8 ± 1.2 | 7.9 ± 0.7 |
| CCI + this compound | 10 | 12.1 ± 1.5 | 9.8 ± 0.8 |
| CCI + this compound | 30 | 14.8 ± 0.2 | 11.2 ± 0.5 |
*p < 0.05 vs. CCI + Vehicle group. Data are presented as mean ± S.E.M.
This compound demonstrated a significant and dose-dependent reversal of both mechanical allodynia and thermal hyperalgesia in the CCI rat model.[1]
Experimental Protocols
Induced Allodynia in Mice
Male ddY mice were used. Allodynia was induced by intrathecal injection of PGE₂ (0.3 nmol), PGF₂α (10 nmol), or AMPA (0.03 nmol). Test compounds (this compound, pregabalin, or duloxetine) or vehicle were administered orally 1 hour before the inducing agent. Mechanical allodynia was assessed by measuring the paw withdrawal threshold using von Frey filaments. The 50% withdrawal threshold was determined using the up-down method.
Chronic Constriction Injury (CCI) in Rats
Male Sprague-Dawley rats were used. Under isoflurane (B1672236) anesthesia, the left sciatic nerve was exposed, and four loose ligatures of 4-0 chromic gut were tied around it. Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold. Thermal hyperalgesia was measured by assessing the paw withdrawal latency to a radiant heat source. Measurements were taken before and after drug administration on day 14 post-surgery.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of LPA5 in pain transmission and a general workflow for the preclinical evaluation of this compound.
Caption: LPA5 Receptor Signaling Pathway in Pain.
Caption: Preclinical Experimental Workflow.
Conclusion
The preclinical data strongly suggest that this compound, a selective LPA5 receptor antagonist, holds promise as a novel analgesic with a potentially broader efficacy profile than some currently available treatments for neuropathic and inflammatory pain. Its distinct mechanism of action offers a new therapeutic avenue for pain management. Further clinical investigation is warranted to establish its safety and efficacy in human populations.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Deletion of LPA5 Identifies Novel Roles for Lysophosphatidic Acid Signaling in Development of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Selectivity of AS2717638: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo selectivity of AS2717638, a potent and orally active lysophosphatidic acid receptor 5 (LPA5) antagonist. We will delve into its performance against its intended target and potential off-target interactions, comparing it with other relevant alternatives based on available experimental data. Detailed methodologies for key experiments are provided to support the evaluation of its selectivity profile.
Executive Summary
This compound has emerged as a highly selective antagonist for the LPA5 receptor, a key player in pain signaling and neuroinflammation.[1][2][3] In vitro studies have robustly demonstrated its selectivity for LPA5 over other closely related LPA receptors, namely LPA1, LPA2, and LPA3.[1][4] This selectivity is crucial for minimizing off-target effects and ensuring a focused therapeutic action. In vivo studies in rodent models of neuropathic and inflammatory pain have substantiated the efficacy of this compound, with its analgesic effects attributed to the specific blockade of LPA5.[2][3] While comprehensive in vivo selectivity data against all other LPA receptors and a wide range of other potential targets remains to be fully elucidated in publicly available literature, the existing evidence strongly supports its profile as a selective LPA5 antagonist. This guide will synthesize the available data to provide a clear picture of its in vivo selectivity.
Comparison of In Vivo Performance: this compound vs. Alternatives
A key alternative for LPA5 antagonism that has been studied in vitro alongside this compound is a diphenylpyrazole derivative referred to as "compound 3".[4]
Table 1: In Vitro Potency and Selectivity Profile
| Compound | Target | IC50 (in vitro) | Selectivity Notes | Reference |
| This compound | Human LPA5 | 38 nM | Highly selective over LPA1, LPA2, and LPA3.[1][4] At high concentrations, it inhibited binding to adenosine (B11128) A1, non-selective opioid, and μ-opioid receptors by more than 50% in vitro. | [1] |
| Compound 3 | LPA5 | 0.7 µM (in BV-2 cells) | Diphenylpyrazole derivative. | [4] |
Table 2: In Vivo Efficacy in Pain Models
| Compound | Animal Model | Pain Type | Effective Doses (Oral) | Key Findings | Reference |
| This compound | Mouse | LPA-induced allodynia | 3, 10, 30 mg/kg | Significantly inhibited allodynia. | [3] |
| Rat | Chronic Constriction Injury (CCI)-induced neuropathic pain | 10 mg/kg | Significantly ameliorated static mechanical allodynia and thermal hyperalgesia. | [2] | |
| Rat | Adjuvant-induced inflammatory pain | 10 mg/kg | Showed analgesic effects. | [2] | |
| Compound 3 | Rodent | Inflammatory and Neuropathic Pain | Not specified in direct comparison | Showed antinociceptive effects in vivo. | [2] |
Note: Direct in vivo comparative studies with quantitative data on selectivity and efficacy between this compound and Compound 3 are limited in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for key experiments used to assess the in vivo selectivity and efficacy of LPA5 antagonists.
In Vivo Selectivity Assessment using Knockout Mice
A definitive method to confirm the on-target activity of a receptor antagonist in vivo is to test its efficacy in a knockout animal model lacking the specific receptor.
Protocol: LPA5 Agonist-Induced Allodynia in Wild-Type vs. LPA5 Knockout Mice
-
Animals: Use wild-type and LPA5 knockout mice of the same genetic background.
-
Drug Administration: Administer this compound or vehicle orally to both wild-type and knockout mice at desired doses (e.g., 3, 10, 30 mg/kg).
-
Agonist Challenge: After a set pre-treatment time (e.g., 60 minutes), intrathecally inject a selective LPA5 agonist (e.g., geranylgeranyl diphosphate) or a non-selective LPA agonist.
-
Behavioral Testing: Assess the development of mechanical allodynia at various time points post-agonist injection using von Frey filaments. The paw withdrawal threshold is measured.
-
Data Analysis: Compare the paw withdrawal thresholds between vehicle- and drug-treated groups in both wild-type and knockout mice. A significant inhibition of allodynia by this compound in wild-type mice but not in LPA5 knockout mice would confirm its in vivo selectivity for LPA5.[2]
Neuropathic Pain Model for Efficacy Testing
The Chronic Constriction Injury (CCI) model is a widely used and validated model of neuropathic pain in rodents.
Protocol: Chronic Constriction Injury (CCI) Model in Rats
-
Surgery: Anesthetize adult male Sprague-Dawley rats. Expose the sciatic nerve and place four loose ligatures around it.
-
Post-operative Care: Allow the animals to recover for a set period (e.g., 14 days) to allow for the development of neuropathic pain symptoms.
-
Drug Administration: Administer this compound or vehicle orally at the desired dose (e.g., 10 mg/kg).
-
Behavioral Testing: Measure mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus) at baseline and at various time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the drug-treated and vehicle-treated groups to determine the analgesic efficacy of the compound.[2]
Visualizing the Selectivity and Mechanism of Action
To provide a clearer understanding of the biological context, the following diagrams illustrate the LPA5 signaling pathway and the experimental workflow for confirming in vivo selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Frontiers | Small-Molecule Lysophosphatidic Acid Receptor 5 (LPAR5) Antagonists: Versatile Pharmacological Tools to Regulate Inflammatory Signaling in BV-2 Microglia Cells [frontiersin.org]
A Comparative Guide to AS2717638 and First-Generation LPA5 Inhibitors for Researchers
This guide provides an objective comparison of the second-generation lysophosphatidic acid receptor 5 (LPA5) antagonist, AS2717638, against first-generation LPA5 inhibitors. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions by presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction to LPA5 and its Inhibition
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1] The LPA5 receptor, in particular, is implicated in a variety of physiological and pathological processes, including pain signaling and neuroinflammation.[1][2] Consequently, the development of selective LPA5 antagonists is a promising avenue for therapeutic intervention. This guide focuses on this compound, a highly selective, brain-penetrant, and orally active LPA5 antagonist, and compares its performance with earlier, or "first-generation," LPA5 inhibitors.[2]
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of this compound compared to notable first-generation LPA5 antagonists, TCLPA5 and a diphenylpyrazole derivative referred to as "Compound 3".
Table 1: In Vitro Potency of LPA5 Antagonists
| Compound | Target | Assay Type | Cell Line | IC50 | Reference(s) |
| This compound | Human LPA5 | cAMP Accumulation | CHO cells | 38 nM | [2] |
| This compound | Murine LPA5 | - | BV-2 microglia | 38 nM | [3] |
| TCLPA5 (TC LPA5 4) | Human LPA5 | Calcium Mobilization | LPA5-RH7777 cells | 800 nM | [4] |
| Compound 3 | Murine LPA5 | - | BV-2 microglia | 700 nM | [3][5] |
Table 2: Selectivity Profile of LPA5 Antagonists
| Compound | LPA1 | LPA2 | LPA3 | Other Receptors | Reference(s) |
| This compound | No significant antagonism | No significant antagonism | No significant antagonism | - | [1][2] |
| TCLPA5 (TC LPA5 4) | - | - | - | Selective against 80 other targets | [4] |
| Compound 3 | - | - | - | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the LPA5 signaling cascade and a typical experimental workflow for antagonist screening.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of LPA5 antagonists.
cAMP Accumulation Assay
This assay quantifies the ability of an antagonist to inhibit the LPA-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in cells expressing the LPA5 receptor.
Materials:
-
CHO cells stably expressing human LPA5.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
LPA (agonist).
-
Test compounds (e.g., this compound).
-
cAMP assay kit (e.g., HTRF or luminescence-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
96-well or 384-well assay plates.
Procedure:
-
Cell Seeding: Seed the LPA5-expressing CHO cells into 96- or 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Pre-incubation: Remove the culture medium and add the test compounds (antagonists) at various concentrations, diluted in assay buffer containing a PDE inhibitor. Incubate for a specified period (e.g., 20 minutes) at room temperature.
-
Agonist Stimulation: Add LPA (agonist) at a concentration known to elicit a submaximal response (e.g., EC80) to all wells, except for the negative control.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the cAMP signal. The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is calculated by fitting the data to a four-parameter logistic equation.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the LPA-induced transient increase in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
Cells stably expressing the human LPA5 receptor (e.g., LPA5-RH7777 cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (to prevent dye leakage from cells).
-
LPA (agonist).
-
Test compounds (antagonists).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Plate the LPA5-expressing cells in black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer, often containing probenecid, for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Compound Addition: Add the test compounds (antagonists) at various concentrations and incubate for a defined period.
-
Agonist Addition and Signal Reading: Add the LPA agonist and immediately begin measuring the fluorescence intensity kinetically over time to capture the transient calcium flux.
-
Data Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal induced by the agonist. IC50 values are determined by plotting the antagonist concentration against the percentage of inhibition and fitting the data to a dose-response curve.
Conclusion
The data presented in this guide highlights that this compound is a potent and highly selective LPA5 antagonist, demonstrating a significantly lower IC50 value compared to the first-generation inhibitors TCLPA5 and Compound 3.[2][3][4] Its high selectivity for LPA5 over other LPA receptor subtypes suggests a more targeted therapeutic approach with a potentially lower risk of off-target effects.[1][2] Researchers and drug developers should consider these performance metrics and the provided experimental frameworks when selecting and evaluating LPA5 inhibitors for their specific research needs.
References
- 1. Analgesic effects of novel lysophosphatidic acid receptor 5 antagonist this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdc-berlin.de [mdc-berlin.de]
- 4. TC LPA5 4 | Lysophosphatidic Acid Receptors | Tocris Bioscience [tocris.com]
- 5. An LPAR5-antagonist that reduces nociception and increases pruriception - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
